molecular formula C9H12ClN3 B566880 (1-methyl-1H-indazol-6-yl)methanamine hcl CAS No. 1357945-57-3

(1-methyl-1H-indazol-6-yl)methanamine hcl

カタログ番号: B566880
CAS番号: 1357945-57-3
分子量: 197.666
InChIキー: ZMZQIKDKZAUBBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-methyl-1H-indazol-6-yl)methanamine hcl, also known as (1-methyl-1H-indazol-6-yl)methanamine hcl, is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.666. The purity is usually 95%.
BenchChem offers high-quality (1-methyl-1H-indazol-6-yl)methanamine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-indazol-6-yl)methanamine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(1-methylindazol-6-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZQIKDKZAUBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)CN)C=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694165
Record name 1-(1-Methyl-1H-indazol-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-57-3
Record name 1-(1-Methyl-1H-indazol-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(1-methyl-1H-indazol-6-yl)methanamine HCl: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5] Marketed drugs such as Pazopanib, an angiogenesis inhibitor for renal cell carcinoma, and Bendazac, an anti-inflammatory agent, feature the indazole core, underscoring its clinical significance.[4] This guide focuses on a specific derivative, (1-methyl-1H-indazol-6-yl)methanamine hydrochloride, providing an in-depth look at its chemical properties, a robust synthesis protocol, and its potential applications in modern drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of (1-methyl-1H-indazol-6-yl)methanamine HCl are summarized below. The molecular weight of the hydrochloride salt is 197.67 g/mol , derived from the base molecule's formula of C9H11N3 and the addition of hydrogen chloride.

PropertyValueSource/Method
IUPAC Name (1-methyl-1H-indazol-6-yl)methanamine hydrochloride---
CAS Number 1357945-57-3[6]
Molecular Formula C9H12ClN3Calculated
Molecular Weight 197.67 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)---
Solubility Soluble in water, methanol, DMSO (Predicted)---
Melting Point >200 °C (Predicted)---
pKa ~9.5 (amine), ~1.5 (indazole N2) (Predicted)---

Synthesis and Characterization: A Validated Workflow

The synthesis of (1-methyl-1H-indazol-6-yl)methanamine HCl can be approached through a multi-step process starting from commercially available 6-nitro-1H-indazole. The chosen pathway emphasizes regioselectivity and employs well-established, high-yielding reactions common in heterocyclic chemistry.[3]

Synthetic Pathway Overview

The synthesis initiates with the selective N-methylation of the indazole ring, followed by the reduction of the nitro group to an amine. This amine is then converted to a nitrile, which is subsequently reduced to the desired primary amine and finally converted to its hydrochloride salt. This pathway is designed to be robust and scalable.

Synthesis_Workflow A 6-Nitro-1H-indazole B 1-Methyl-6-nitro-1H-indazole A->B  CH3I, K2CO3  DMF C 1-Methyl-1H-indazol-6-amine B->C  H2, Pd/C  Ethanol D 1-Methyl-1H-indazole-6-carbonitrile C->D  1. NaNO2, HCl  2. CuCN, KCN E (1-methyl-1H-indazol-6-yl)methanamine D->E  LiAlH4  THF F (1-methyl-1H-indazol-6-yl)methanamine HCl E->F  HCl in Ether

Caption: Synthetic route for (1-methyl-1H-indazol-6-yl)methanamine HCl.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-6-nitro-1H-indazole

  • Rationale: N-alkylation of indazoles can occur at either the N1 or N2 position. The use of a mild base like potassium carbonate and a polar aprotic solvent such as DMF favors the thermodynamically more stable N1-alkylation product.

  • To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-methyl-6-nitro-1H-indazole.

Step 2: Synthesis of 1-Methyl-1H-indazol-6-amine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with palladium on carbon being a standard and effective catalyst.

  • Dissolve 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-6-amine, which can be used in the next step without further purification.

Step 3: Synthesis of 1-Methyl-1H-indazole-6-carbonitrile (Sandmeyer Reaction)

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.

  • Suspend 1-methyl-1H-indazol-6-amine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water at 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot cyanide solution.

  • Stir the mixture at 80 °C for 1 hour, then cool to room temperature.

  • Extract the product with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 1-methyl-1H-indazole-6-carbonitrile.

Step 4: Synthesis of (1-methyl-1H-indazol-6-yl)methanamine

  • Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing nitriles to primary amines.

  • To a suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C, add a solution of 1-methyl-1H-indazole-6-carbonitrile (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to yield (1-methyl-1H-indazol-6-yl)methanamine.

Step 5: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt is often performed to improve the stability and aqueous solubility of the amine.

  • Dissolve the crude (1-methyl-1H-indazol-6-yl)methanamine in a minimal amount of methanol.

  • Add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (1-methyl-1H-indazol-6-yl)methanamine HCl.

Analytical Characterization Workflow

A self-validating system of analytical techniques is crucial to confirm the identity, purity, and structure of the synthesized compound.[7]

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Confirmation A HPLC (Purity Assessment) C 1H NMR (Proton Environment) A->C B LC-MS (Mass Verification) B->C E HRMS (Exact Mass) C->E D 13C NMR (Carbon Skeleton) D->E F Elemental Analysis (Elemental Composition) Final_Product (1-methyl-1H-indazol-6-yl)methanamine HCl Final_Product->A Final_Product->B Final_Product->D

Caption: Workflow for the analytical characterization of the final compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the base molecule (161.21 g/mol for C9H11N3).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Expected ¹H NMR signals would include a singlet for the N-methyl group, singlets for the indazole protons, multiplets for the aromatic protons, and a singlet for the CH2NH2 protons.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming the elemental composition.

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the calculated values for the hydrochloride salt.

Potential Applications in Drug Discovery

The indazole scaffold is a known pharmacophore that interacts with various biological targets, particularly protein kinases.[2] The structural features of (1-methyl-1H-indazol-6-yl)methanamine—specifically the N-methylated indazole core and the basic aminomethyl side chain at the 6-position—make it an attractive candidate for several therapeutic areas.

  • Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the hinge region of the ATP-binding pocket. The aminomethyl group can serve as an attachment point for further derivatization to target specific sub-pockets within the kinase domain, potentially leading to inhibitors for kinases implicated in cancer or inflammatory diseases.

  • GPCR Ligands: The amine functionality can interact with acidic residues in G-protein coupled receptors (GPCRs), a large family of drug targets.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against a wide array of biological targets. Its indazole core provides a rigid anchor, while the methanamine group offers a vector for synthetic elaboration.

Below is a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target for indazole-based inhibitors.

Signaling_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Autophosphorylation Ligand Growth Factor Ligand->RTK Binding & Dimerization Indazole_Inhibitor (1-methyl-1H-indazol-6-yl)methanamine Derivative Indazole_Inhibitor->RTK Inhibition ATP ATP ATP->RTK Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

(1-methyl-1H-indazol-6-yl)methanamine HCl is a compound of significant interest for drug discovery, building upon the proven therapeutic potential of the indazole scaffold. This guide provides a comprehensive overview of its properties and a detailed, scientifically-grounded protocol for its synthesis and characterization. The presented workflows are designed to be both logical and self-validating, ensuring a high degree of confidence in the final product. The potential for this molecule and its future derivatives to modulate key biological pathways, such as kinase signaling, marks it as a valuable building block for the development of next-generation targeted therapies.

References

  • Qin, J., Cheng, W., Duan, Y., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]

  • Talele, T. T. (2018). Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 315-327. [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1436-1473. [Link]

  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5738. [Link]

  • Qin, J., et al. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • Chemical-Suppliers. (1-Methyl-1H-indazol-6-yl)methanamine HCL | CAS 1357945-57-3. [Link]

Sources

(1-methyl-1H-indazol-6-yl)methanamine hcl as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Kinase Inhibitor & GPCR Ligand Discovery

Part 1: Executive Technical Summary

(1-Methyl-1H-indazol-6-yl)methanamine hydrochloride (CAS: 1357945-57-3 for HCl; 74728-65-7 for free base) represents a high-value "privileged structure" in modern medicinal chemistry. As a bifunctional indazole scaffold, it offers a rigid aromatic core (the indazole) capable of


-

stacking interactions, coupled with a primary amine "handle" at the C6 position.

This molecule is primarily utilized as a pharmacophore vector in the development of Type I and Type II kinase inhibitors. The N1-methyl group locks the tautomeric equilibrium, ensuring a consistent hydrogen bond acceptor profile at N2, while the C6-aminomethyl arm serves as a versatile attachment point for solubilizing groups or warheads targeting the solvent-exposed regions of the ATP-binding pocket.

Part 2: Physicochemical Profile & Identification[1]

Table 1: Chemical Specifications

PropertySpecification
IUPAC Name (1-methylindazol-6-yl)methanamine hydrochloride
Molecular Formula

Molecular Weight 197.66 g/mol (Salt); 161.20 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in DMSO, MeOH, Water (>20 mg/mL); Low in DCM, Hexanes
pKa (Calc.) ~9.2 (Primary amine); ~1.5 (Indazole N2)
H-Bond Donors/Acceptors 4 Donors / 2 Acceptors (HCl salt form)
Hygroscopicity Moderate (Store under dessicant)
Part 3: Synthetic Architectures & Causality

The synthesis of this compound is non-trivial due to the ambident nucleophilicity of the indazole ring. A robust synthetic strategy must address the Regioselectivity Challenge : Alkylation of 1H-indazole typically yields a mixture of N1- and N2-isomers, with N1 being thermodynamically preferred but N2 often kinetically accessible.

Critical Control Point: N-Methylation Regiochemistry

To ensure high purity of the (1-methyl-1H-indazol-6-yl)methanamine, the methylation step is best performed early on an electron-deficient precursor (e.g., 6-nitroindazole or methyl 1H-indazole-6-carboxylate).

Mechanism of Action:

  • Deprotonation: Treatment with NaH or

    
     generates the indazolyl anion.
    
  • Steric/Electronic Steering: The electron-withdrawing group at C6 reduces electron density, slightly favoring the N1 position due to lone-pair repulsion effects at N2, though separation is almost always required.

Recommended Synthetic Route (Self-Validating Protocol)

The following workflow describes the conversion from Methyl 1H-indazole-6-carboxylate to the target amine.

Step 1: Regioselective Methylation

  • Reagents: Methyl 1H-indazole-6-carboxylate, MeI,

    
    , DMF.
    
  • Protocol: Stir at 0°C to RT.

  • Validation: 1H NMR distinguishes isomers. N1-Me signal typically appears at

    
     4.0-4.1 ppm; N2-Me appears downfield at 
    
    
    
    4.2-4.4 ppm.
  • Purification: Column chromatography (EtOAc/Hex) is required to remove the N2-isomer (typically 10-15% byproduct).

Step 2: Reduction to Alcohol

  • Reagents:

    
     (LAH) or DIBAL-H in THF.
    
  • Why: Converts the ester directly to the benzyl alcohol.

Step 3: Conversion to Amine (Gabriel Synthesis or Azide Reduction)

  • Preferred Pathway: Mesylation (

    
    ) followed by Azidation (
    
    
    
    ) and Staudinger Reduction (
    
    
    ).
  • Why: Avoids over-alkylation seen in direct amination.

  • HCl Salt Formation: The final free base is treated with 4M HCl in Dioxane to precipitate the stable hydrochloride salt.

Visualizing the Synthesis Logic

SynthesisFlow Start Methyl 1H-indazole-6-carboxylate Step1 N-Methylation (MeI, Cs2CO3) Start->Step1 IsomerSep Isomer Separation (Remove N2-Me) Step1->IsomerSep Mixture Step2 Reduction (LiAlH4 -> Alcohol) IsomerSep->Step2 Pure N1-Me Step3 Activation (MsCl -> Azide) Step2->Step3 Final Target: (1-Methyl-1H-indazol-6-yl) methanamine HCl Step3->Final Staudinger Red.

Caption: Figure 1. Optimized synthetic pathway prioritizing N1-regioselectivity and amine purity.

Part 4: Functional Applications in Drug Discovery[2][3][4]

This building block is a staple in Fragment-Based Drug Discovery (FBDD) .

1. Kinase Inhibitor Design (The "Solvent Tail" Strategy)

In many kinase inhibitors (e.g., VEGFR, P38 MAP kinase), the core aromatic system binds to the hinge region. The C6 position of the indazole points towards the solvent-exposed area.

  • Utility: Attaching polar moieties to the C6-amine improves aqueous solubility and reduces protein binding without disrupting the critical ATP-mimetic binding mode of the indazole core.

  • Example: Amide coupling of (1-methyl-1H-indazol-6-yl)methanamine with a hydrophobic acid yields a molecule where the indazole anchors the drug, and the amide linker positions the hydrophobic group into a "selectivity pocket."

2. Bioisosteric Replacement

The 1-methylindazole-6-methanamine motif is often used as a bioisostere for:

  • Quinoline-6-methanamine: Reduces lipophilicity (LogP) and metabolic liability (oxidation of the pyridine ring).

  • Naphthalene derivatives: Increases solubility and introduces hydrogen bond acceptors (N2).

Experimental Protocol: High-Efficiency Amide Coupling

Use this protocol to couple the research chemical with a carboxylic acid partner.

Materials:

  • (1-methyl-1H-indazol-6-yl)methanamine HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 mins to activate the acid.

  • Neutralization: Add DIPEA to the (1-methyl-1H-indazol-6-yl)methanamine HCl in a separate vial to liberate the free amine.

  • Coupling: Transfer the activated acid solution to the amine solution.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 5%

    
     (to remove DMF), Sat. 
    
    
    
    , and Brine. Dry over
    
    
    .
Part 5: Structural Biology & Pharmacophore Mapping

Understanding how this molecule behaves in a biological context is crucial for rational design.

Key Interactions:

  • N2 (Indazole): Strong Hydrogen Bond Acceptor (HBA). often interacts with the "Hinge" region backbone NH (e.g., hinge residue Cys or Met).

  • Aromatic System:

    
    -stacking with the Gatekeeper residue or P-loop.
    
  • C6-Amine: Projects into the solvent channel; H-bond donor/acceptor capability depends on substitution.

Pharmacophore Indazole Indazole Core (Hydrophobic/Pi-Stacking) N2 N2 Nitrogen (H-Bond Acceptor -> Hinge) Indazole->N2 C6 C6-Aminomethyl (Solvent Exposure/Solubility) Indazole->C6 N1 N1-Methyl (Steric Lock/Metabolic Stability) Indazole->N1 Target Kinase ATP Pocket N2->Target Critical Binding

Caption: Figure 2. Pharmacophore mapping of the indazole scaffold within a kinase ATP-binding site.

Part 6: References
  • Boulanger, M. et al. (2014). "Discovery of a new series of indazole-based kinase inhibitors."[1] Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2012). "Indazole derivatives as modulators of kinase activity." World Intellectual Property Organization, WO2012037482.

  • PubChem Compound Summary. (2024). "1-methyl-1H-indazol-6-amine derivatives."[2][3][4][5][6] National Center for Biotechnology Information.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

Methodological & Application

Process Development Guide: Synthesis of (1-Methyl-1H-indazol-6-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Purification of (1-methyl-1H-indazol-6-yl)methanamine HCl Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Abstract

(1-Methyl-1H-indazol-6-yl)methanamine hydrochloride is a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, FLT3) and GPCR ligands. Its synthesis is frequently complicated by the annular tautomerism of the indazole ring, which leads to regioisomeric mixtures (N1- vs. N2-alkylation) during the methylation step. This application note details a robust, scalable 3-step protocol designed to maximize N1-regioselectivity, ensure efficient nitrile reduction, and deliver high-purity hydrochloride salt.

Retrosynthetic Analysis & Strategy

The primary synthetic challenge lies in the regioselective N-methylation of the indazole core. Direct alkylation of 1H-indazoles typically yields a mixture of the thermodynamically favored N1-isomer and the kinetically favored N2-isomer.[1]

Strategic Choice: We utilize 6-bromo-1H-indazole as the starting material.[2][3][4] The bromine handle allows for late-stage installation of the aminomethyl group via cyanation, avoiding potential side reactions of the amine during the methylation step.

Pathway Visualization

Retrosynthesis Target (1-Methyl-1H-indazol-6-yl) methanamine HCl Nitrile 1-Methyl-1H-indazole- 6-carbonitrile Target->Nitrile Nitrile Reduction (H2, Pd/C) BromoMethyl 6-Bromo-1-methyl- 1H-indazole Nitrile->BromoMethyl Pd-Catalyzed Cyanation Start 6-Bromo-1H-indazole (Starting Material) BromoMethyl->Start Regioselective Methylation

Figure 1: Retrosynthetic disconnection showing the linear sequence from commercially available 6-bromo-1H-indazole.

Detailed Experimental Protocols

Stage 1: Regioselective N-Methylation

Objective: Synthesize 6-bromo-1-methyl-1H-indazole while minimizing the N2-isomer. Mechanism: The N1-isomer is thermodynamically more stable (aromaticity of the benzene ring is preserved). Using a strong base (NaH) in a polar aprotic solvent (THF) at elevated temperatures promotes thermodynamic equilibration, favoring N1 >95:5.

Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagents:

    • 6-Bromo-1H-indazole (10.0 g, 50.7 mmol)

    • Sodium Hydride (60% dispersion in mineral oil, 2.43 g, 60.8 mmol, 1.2 equiv)

    • Iodomethane (MeI) (3.48 mL, 55.8 mmol, 1.1 equiv)

    • Anhydrous THF (150 mL)

  • Procedure:

    • Suspend NaH in anhydrous THF (100 mL) at 0 °C.

    • Add a solution of 6-bromo-1H-indazole in THF (50 mL) dropwise over 30 min. Caution: H2 gas evolution.

    • Stir the resulting anion solution at 0 °C for 30 min, then warm to Room Temperature (RT) for 1 h to ensure complete deprotonation.

    • Cool back to 0 °C and add MeI dropwise.

    • Critical Step: Warm to RT and then heat to 50 °C for 4 hours. Heating aids the thermodynamic equilibration to the N1 isomer.

    • Monitor by TLC (Hexane/EtOAc 4:1). N1 isomer typically runs higher (less polar) than N2.

  • Workup:

    • Quench carefully with Sat.[3] NH4Cl (50 mL).

    • Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.[5]

  • Purification:

    • The crude residue contains ~90:10 mixture of N1:N2.

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4 °C. The N1 isomer crystallizes out; the N2 isomer remains in the mother liquor.

    • Yield: ~8.5 g (80%) of off-white crystals.

Stage 2: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to a nitrile. Safety Note: This reaction utilizes cyanide sources. Perform in a well-ventilated fume hood with a cyanide antidote kit available.

Protocol
  • Reagents:

    • 6-Bromo-1-methyl-1H-indazole (5.0 g, 23.7 mmol)

    • Zinc Cyanide (Zn(CN)2) (1.67 g, 14.2 mmol, 0.6 equiv)

    • Pd(dppf)Cl2 (866 mg, 1.18 mmol, 5 mol%)

    • Zinc Dust (30 mg, catalytic activator)

    • DMF (anhydrous, 50 mL)

  • Procedure:

    • Combine all solids in a pressure vial or Schlenk flask.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add DMF via syringe.

    • Heat to 100 °C for 12 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc (150 mL) and wash with 1M NH4OH (to chelate Zn/Pd species), then water and brine.

    • Concentrate to give a tan solid.

  • Purification:

    • Flash Chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Target Product: 1-Methyl-1H-indazole-6-carbonitrile.

    • Yield: ~3.0 g (80%).

Stage 3: Nitrile Reduction & Salt Formation

Objective: Reduce the nitrile to the primary amine and isolate as the stable HCl salt.

Protocol
  • Reagents:

    • 1-Methyl-1H-indazole-6-carbonitrile (2.0 g, 12.7 mmol)

    • Pd/C (10 wt% loading, 200 mg)

    • Concentrated HCl (1.5 mL, ~1.5 equiv) - Added to prevent secondary amine formation.

    • Methanol (40 mL)

  • Procedure:

    • Dissolve the nitrile in Methanol.

    • Add Conc. HCl carefully (acidic conditions protonate the primary amine as it forms, preventing it from reacting with the intermediate imine to form secondary amine dimers).

    • Add Pd/C catalyst under Nitrogen.

    • Hydrogenate at 40 psi (3 bar) H2 pressure in a Parr shaker for 6 hours.

  • Workup:

    • Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Concentrate the filtrate to dryness.[3]

  • Salt Crystallization:

    • Redissolve the residue in a minimum amount of hot Isopropanol (IPA).

    • Add Diethyl Ether or MTBE dropwise until turbidity persists.

    • Cool to 0 °C. Filter the white precipitate.

    • Final Product: (1-Methyl-1H-indazol-6-yl)methanamine hydrochloride.

Analytical Characterization (Expected Data)

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6) δ 8.4 (br s, 3H)Ammonium NH3+ protons (confirms salt).
δ 8.1 (s, 1H)H-3 proton (Characteristic of Indazole).
δ 7.8 (d, 1H), 7.6 (s, 1H), 7.2 (d, 1H)Aromatic protons (C4, C7, C5).
δ 4.1 (q, 2H)Benzylic CH2 (coupled to NH3+).
δ 4.0 (s, 3H)N-Methyl group.
NOESY NMR Cross-peak between N-Me (δ 4.0) and H-7 (δ 7.6)Critical: Confirms N1-methylation. N2-Me would show NOE with H-3.
HPLC Purity > 98%Retention time distinct from nitrile precursor.
Mass Spec (ESI) [M+H]+ = 162.1Free base mass.

Expert Insights & Troubleshooting

N1 vs. N2 Selectivity

The most common failure mode is poor regioselectivity.

  • Problem: High levels of N2 isomer (kinetic product).

  • Cause: Reaction temperature too low or use of alkylating agents that react too fast (e.g., Methyl Triflate).

  • Solution: Use NaH/THF and ensure the reaction is heated to 50°C . Avoid using K2CO3/Acetone, which often favors mixtures.

Secondary Amine Byproducts

During hydrogenation, the newly formed amine can react with the intermediate imine.

  • Prevention: Always perform the hydrogenation in acidic media (HCl or Acetic Acid) or in the presence of Ammonia (NH3/MeOH) to suppress dimer formation.

Process Workflow Diagram

Workflow cluster_0 Stage 1: Methylation cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Reduction Step1 6-Bromo-1H-indazole + NaH/MeI (THF, 50°C) Purify1 Recrystallization (EtOH/H2O) Step1->Purify1 Crude Mixture Step2 Pd(dppf)Cl2 / Zn(CN)2 (DMF, 100°C) Purify1->Step2 Pure N1 Isomer Purify2 Flash Column (Silica) Step2->Purify2 Step3 H2 (40 psi), Pd/C MeOH / HCl Purify2->Step3 Nitrile Final Isolate HCl Salt (IPA/Ether) Step3->Final

Figure 2: Step-by-step process workflow emphasizing purification checkpoints.

References

  • Vertex Pharmaceuticals. Development of a selective and scalable N1-indazole alkylation. (2024).[6][7][8] Demonstrates thermodynamic control using NaH/THF.

  • Cheung, M., et al. Regioselective N-Alkylation of Indazoles.[9] (2000).[10] Organic Letters, 2(3), 519-522. Defines steric and electronic drivers for N1/N2 selectivity.

  • BenchChem. Application Notes for Methylation of 3-Methyl-6-nitro-1H-indazole. (2025).[2][11] Protocols for separating N1/N2 isomers.

  • Watson, T.J., et al.Process Development for the Synthesis of Indazole-Based Kinase Inhibitors. (2018). Organic Process Research & Development.
  • PubChem. Compound Summary: (1-methyl-1H-indazol-6-yl)methanamine. CID 23000230.[12]

Sources

Application Note: Crystallization of (1-methyl-1H-indazol-6-yl)methanamine HCl for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule, providing unequivocal proof of its structure, stereochemistry, and intermolecular interactions.[1][2] Obtaining high-quality single crystals is the most critical and often challenging step in this process.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the crystallization of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride (HCl), a key building block in pharmaceutical research.[3] We present a systematic approach, from initial solubility screening to advanced crystallization techniques, grounded in the fundamental principles of crystal engineering for small molecule hydrochloride salts. The protocols are designed to be robust and adaptable, explaining the rationale behind experimental choices to maximize the probability of obtaining crystals suitable for SCXRD analysis.

Introduction: The Significance of Crystalline Structure

(1-methyl-1H-indazol-6-yl)methanamine is a versatile intermediate in medicinal chemistry.[3] Its hydrochloride salt form is often preferred for improved stability and handling properties. Elucidating its crystal structure via SCXRD provides invaluable information on:

  • Molecular Confirmation: Absolute confirmation of connectivity and stereochemistry.[1]

  • Conformational Analysis: Understanding the preferred spatial arrangement of the molecule in the solid state.

  • Intermolecular Interactions: Identifying and analyzing hydrogen bonds, salt bridges, and other non-covalent interactions that dictate the crystal packing. The chloride ion, in particular, is an excellent hydrogen bond acceptor and plays a crucial role in the crystal engineering of amine hydrochlorides.[4]

The primary challenge in SCXRD is growing a well-ordered, single crystal of appropriate size (ideally 0.1 - 0.3 mm in all dimensions).[1] The process involves two main stages: nucleation, the initial formation of a stable crystalline entity, and subsequent crystal growth.[1] Both stages are highly dependent on achieving a state of supersaturation, which must be approached slowly and carefully to avoid rapid precipitation, which leads to amorphous solids or poorly ordered microcrystals.[5][6]

Pre-Crystallization Essentials

Purity of (1-methyl-1H-indazol-6-yl)methanamine HCl

The purity of the starting material is paramount. Impurities can inhibit nucleation, be incorporated into the crystal lattice leading to disorder, or crystallize preferentially.

  • Minimum Purity: A purity of >95% is strongly recommended. For challenging crystallizations, >99% purity may be necessary.

  • Purification Techniques: Recrystallization or flash column chromatography of the free base followed by salt formation can be effective purification methods.

  • Characterization: Confirm purity by NMR, LC-MS, and melting point analysis before proceeding. The related free amine, 1-methyl-1H-indazol-6-yl-amine, has a reported melting point of 174-180 °C.[1]

Preliminary Solubility Screening

Protocol 1: Small-Scale Solubility Screening

  • Aliquot: Place a small amount (e.g., 1-2 mg) of the compound into several small, clean vials (e.g., 1 mL glass vials).

  • Solvent Addition: To each vial, add a different solvent from the suggested list below in a stepwise manner (e.g., 50 µL increments).

  • Observation: After each addition, stir or sonicate the mixture and observe the solubility at room temperature.

  • Classification: Categorize solvents as:

    • High Solubility: Dissolves completely in a small volume (<200 µL). These are good solvents for layering or vapor diffusion techniques.

    • Moderate Solubility: Dissolves upon addition of a larger volume (200-1000 µL). These are ideal for slow evaporation or slow cooling methods.[6]

    • Low/Insoluble: Fails to dissolve in >1000 µL. These can act as anti-solvents in vapor diffusion or liquid diffusion experiments.

Solvent Class Suggested Solvents for Screening Rationale & Notes
Protic Solvents Water, Methanol, Ethanol, Isopropanol (IPA)Amine hydrochlorides often show good solubility in polar protic solvents due to hydrogen bonding.[7] Mixtures like IPA/water have been successful for other indazole HCl salts.[8]
Aprotic Polar Solvents Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)These solvents offer a different range of polarity and hydrogen bonding capability.
Chlorinated Solvents Dichloromethane (DCM)Often used but can be too volatile, leading to rapid crystallization. Best used in diffusion setups or as part of a solvent system.[5]
Ethers 1,4-Dioxane, Diethyl EtherDiethyl ether is a common anti-solvent.
Alkanes Heptane, HexaneTypically used as anti-solvents.

Crystallization Methodologies & Protocols

Patience is a critical virtue in crystallization; allow experiments to proceed undisturbed for several days to weeks.[6][9] Mechanical disturbances can trigger excessive nucleation, resulting in many small crystals instead of a few large ones.[6]

Slow Evaporation

This is the simplest technique but can sometimes yield lower quality crystals if evaporation is too rapid.[5] It is most effective with solvents in which the compound has moderate solubility.

Protocol 2: Slow Evaporation

  • Prepare Solution: Create a nearly saturated solution of (1-methyl-1H-indazol-6-yl)methanamine HCl in a suitable solvent (identified from Protocol 1). Ensure the solution is free of any particulate matter by filtering it through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube).

  • Evaporation Control: Cover the vessel with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.

  • Incubation: Place the vessel in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Observe periodically over several days without disturbing the vessel.

Diagram 1: Slow Evaporation Workflow A simple workflow for setting up a slow evaporation crystallization experiment.

slow_evaporation A Prepare Near-Saturated Solution B Filter Solution (0.22 µm filter) A->B C Transfer to Clean Vial B->C D Cover with Punctured Parafilm C->D E Incubate Undisturbed (Days to Weeks) D->E F Crystal Formation E->F

Vapor Diffusion

Vapor diffusion is arguably the most successful and controlled method for growing high-quality crystals, especially when only small amounts of material are available.[5] It involves the slow equilibration of a drop containing the sample and a precipitant solution with a larger reservoir of the precipitant.

There are two common setups: hanging drop and sitting drop. The principle is the same for both.

Protocol 3: Hanging Drop Vapor Diffusion

  • Reservoir Preparation: Pipette 500 µL of a precipitant solution (an "anti-solvent" in which the compound is less soluble) into a well of a 24-well crystallization plate.

  • Drop Preparation: On a siliconized glass coverslip, place a small drop (2-4 µL) of a concentrated solution of (1-methyl-1H-indazol-6-yl)methanamine HCl in a "good" solvent (one in which it is highly soluble).

  • Mixing: Add an equal volume (2-4 µL) of the reservoir solution to the drop.

  • Sealing: Invert the coverslip over the well and seal it with vacuum grease to create an airtight system.

  • Equilibration: Over time, the solvent from the drop will vaporize and move to the reservoir, while the anti-solvent vapor from the reservoir will diffuse into the drop. This slowly increases the concentration of the compound in the drop, leading to controlled supersaturation and crystallization.

  • Incubation: Store the plate in a constant temperature, vibration-free environment.

Diagram 2: Vapor Diffusion Principle Illustrates the equilibration process in a hanging drop vapor diffusion setup.

vapor_diffusion cluster_well Sealed Well Drop Hanging Drop: Sample + Good Solvent + Anti-Solvent Reservoir Reservoir: Anti-Solvent Drop->Reservoir Good Solvent Vapor Reservoir->Drop Anti-Solvent Vapor Equilibrium Slow Equilibration Leads to Supersaturation in the Drop Crystals Crystal Nucleation & Growth Equilibrium->Crystals cluster_well cluster_well

Sources

Application Note: (1-methyl-1H-indazol-6-yl)methanamine HCl for Lead Generation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of (1-methyl-1H-indazol-6-yl)methanamine hydrochloride as a high-value starting fragment in Fragment-Based Drug Discovery (FBDD). The indazole scaffold is a privileged structure in medicinal chemistry, particularly for kinase and GPCR targets. This specific fragment features a strategic primary amine "handle" at the C6 position, enabling rapid chemical elaboration into solvent-exposed pockets. We provide validated protocols for biophysical screening (solubility management) and downstream synthetic elaboration (parallel library generation).

Introduction: The Privileged Scaffold Strategy

In FBDD, the "quality" of the starting fragment dictates the ceiling of the final lead's potency and physicochemical properties. The indazole core is widely recognized as a "privileged scaffold"—a molecular framework capable of binding to multiple, unrelated target classes with high affinity.

Why this Fragment?
  • Kinase Hinge Binding: The indazole core mimics the purine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase domains (e.g., JNK, ROCK, VEGFR).

  • Vector for Growth: The C6-methanamine moiety provides a specific vector. In many kinase binding modes, the C6 position points towards the solvent front or the ribose-binding pocket. The primary amine allows for "Fragment Growing" via robust amide coupling or reductive amination.

  • Solubility: The hydrochloride (HCl) salt form ensures high aqueous solubility, a critical requirement for biophysical assays (NMR, SPR) that require millimolar concentrations.

Physicochemical Profile
PropertyValueSignificance
MW (Free Base) 161.19 DaIdeal for FBDD (Rule of 3 compliant). Allows room for mass addition.
MW (Salt) ~197.6 DaHCl salt.
cLogP ~1.2Hydrophilic enough for solubility, lipophilic enough for binding.
H-Bond Donors 2 (Amine)Key interaction points or synthetic handles.
H-Bond Acceptors 2 (Indazole Ns)Hinge binding capability.
Fsp3 0.11Low, but the methylene linker provides flexibility.

Structural Logic & Workflow

The following diagram illustrates the strategic logic of using this fragment and the operational workflow for processing it from screen to lead.

FBDD_Workflow cluster_logic Structural Logic Fragment (1-methyl-1H-indazol-6-yl) methanamine HCl Screen Biophysical Screen (SPR / STD-NMR) Fragment->Screen Solubilization Hit Confirmed Hit (KD: 100µM - 2mM) Screen->Hit Validation Design Structure-Based Design (Vector Analysis) Hit->Design X-ray/Docking Elaborate Synthetic Elaboration (Amide Coupling) Design->Elaborate Fragment Growing Lead Lead Compound (KD < 100nM) Elaborate->Lead Optimization Core Indazole Core: Hinge Binder Linker Methanamine: Solvent Vector Core->Linker C6 Position

Figure 1: FBDD Workflow and Structural Logic. The C6-methanamine acts as the primary vector for growing the fragment into the solvent channel.

Application 1: Biophysical Screening Protocols

Screening fragments requires high concentrations (often 100 µM to 1 mM). The HCl salt form aids solubility but introduces a pH challenge that can generate false positives in sensitive assays like Surface Plasmon Resonance (SPR).

Protocol A: Stock Preparation & pH Management

Objective: Prepare a 100 mM stock solution suitable for dilution into assay buffers without causing pH shock.

Materials:

  • (1-methyl-1H-indazol-6-yl)methanamine HCl[1]

  • DMSO (Anhydrous, HPLC grade)

  • 1M NaOH (for pH adjustment)

  • pH strips or micro-electrode

Step-by-Step:

  • Weighing: Weigh approximately 10 mg of the fragment.

    • Calculation: 10 mg / 197.6 Da ≈ 0.05 mmol.

  • Primary Solubilization: Dissolve in DMSO to reach a target concentration of 200 mM .

    • Note: The HCl salt is generally soluble in DMSO. If turbidity persists, sonicate for 30 seconds at 25°C.

  • Assay Buffer Dilution (The Critical Step):

    • When diluting this stock into aqueous buffer (e.g., PBS or HEPES) for the assay, the HCl will acidify the solution.

    • Action: For a 1 mM screening concentration, dilute the stock 1:200 into buffer.

    • Check: Measure pH.[2] If the buffer capacity is low (e.g., 10 mM HEPES), the pH may drop.

    • Correction: If pH deviates > 0.2 units from the running buffer, back-titrate the stock solution with an equimolar amount of NaOH (relative to the HCl salt) or increase the buffer strength (e.g., to 50 mM HEPES).

Validation Check:

  • SPR: Inject the buffer-diluted fragment over a reference surface. If you see a "square wave" response that does not return to baseline immediately, or a negative bulk shift, your pH is mismatched.

Application 2: Synthetic Elaboration (Lead Generation)

Once binding is confirmed, the primary amine is utilized to "grow" the fragment. The most common reaction is amide coupling to explore diverse chemical space (R-groups) that interact with residues at the solvent front.

Protocol B: High-Throughput Amide Library Synthesis

Objective: Synthesize a library of 24-96 analogs to establish Structure-Activity Relationships (SAR).

Reaction Scheme: Fragment-NH2 + R-COOH -> Fragment-NH-CO-R

Materials:

  • Amine: (1-methyl-1H-indazol-6-yl)methanamine HCl (0.1 M in DMF).

  • Acids: Diverse set of carboxylic acids (0.1 M in DMF).

  • Coupling Agent: HATU (0.1 M in DMF).

  • Base: DIPEA (0.2 M in DMF).

  • Scavenger Resin: Trisamine resin (optional, for purification).

Step-by-Step Protocol:

  • Plate Setup: Use a 96-well polypropylene deep-well plate.

  • Reagent Addition:

    • Add 100 µL of Carboxylic Acid solution (10 µmol, 1.0 eq) to each well.

    • Add 100 µL of HATU solution (10 µmol, 1.0 eq).

    • Add 100 µL of DIPEA solution (20 µmol, 2.0 eq).

    • Incubate: Shake at room temperature for 5 minutes to activate the acid.

  • Fragment Addition:

    • Add 100 µL of Fragment Amine solution (10 µmol, 1.0 eq).

    • Note: The extra equivalent of DIPEA handles the HCl salt of the fragment.

  • Reaction: Seal plate and shake at room temperature for 16 hours.

  • Work-up (SPE Method):

    • Evaporate DMF (SpeedVac).

    • Re-dissolve in DMSO/MeOH (1:1).

    • Purify via preparative LC-MS or use solid-phase extraction (SPE) cartridges (SCX - Strong Cation Exchange) to capture the product if the R-group is basic, or simply filter if the product precipitates.

Causality & Insight:

  • Why HATU? It provides high coupling efficiency for potentially sterically hindered acids, which is crucial when generating libraries where yield consistency is more important than cost.

  • Why DIPEA excess? You must neutralize the HCl salt of the starting material and the generated acid from the coupling. Insufficient base is the #1 cause of failure in this protocol.

References

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. Link

  • Vertex Pharmaceuticals. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters.[3] Link (Demonstrates 6-position SAR).

  • BenchChem. (2025).[4] A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.Link

  • PubChem. Compound Summary: 1-methyl-1H-indazol-6-amine.[5][6]Link

  • Life Chemicals. (2021). Fragment-Based Screening Methods for Innovative Drug Discovery.[7]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-up Synthesis of (1-methyl-1H-indazol-6-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of (1-methyl-1H-indazol-6-yl)methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-tested experience.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (1-methyl-1H-indazol-6-yl)methanamine and what are the key scale-up challenges?

A1: The most prevalent synthetic route starts with 1-methyl-1H-indazole-6-carbonitrile. This intermediate undergoes reduction to the primary amine, (1-methyl-1H-indazol-6-yl)methanamine, which is then converted to its hydrochloride salt for improved stability and handling.

The primary scale-up challenges include:

  • Exothermic Reaction Control: The reduction of the nitrile group is often highly exothermic, posing a significant risk of thermal runaway in large reactors which have a lower surface-area-to-volume ratio compared to lab glassware.[1][2]

  • Byproduct Formation: During nitrile reduction, the formation of secondary and tertiary amines is a common issue, complicating purification.[3][4]

  • Hydrogenation Safety: If catalytic hydrogenation is used, handling large quantities of hydrogen gas and pyrophoric catalysts like Raney Nickel requires stringent safety protocols and specialized equipment.

  • Crystallization and Polymorphism: Controlling the crystallization of the final hydrochloride salt to obtain a consistent crystal form with desired physical properties can be challenging on a large scale.[5]

  • Process Safety: Ensuring the overall process is safe from hazards such as explosions, especially when using energetic reagents like lithium aluminum hydride (LiAlH₄) or alane (AlH₃), is paramount.[6][7]

Q2: How do I minimize the formation of secondary and tertiary amine impurities during the nitrile reduction step?

A2: The formation of these impurities occurs when the initially formed primary amine reacts with the intermediate imine.[4] To suppress this, several strategies can be employed:

  • Catalyst Choice: For catalytic hydrogenation, catalysts like cobalt boride can be more selective for primary amine formation.[4]

  • Ammonia Addition: In catalytic hydrogenations (e.g., using Raney Nickel or Pd/C), the addition of ammonia or ammonium hydroxide can help minimize the formation of secondary and tertiary amine byproducts.[3]

  • Reagent Stoichiometry and Addition Control: When using stoichiometric reducing agents like LiAlH₄ or boranes, careful control of the reagent addition rate and maintaining a low reaction temperature can favor the formation of the primary amine.

Q3: What are the best practices for handling the hydrochloride salt formation and crystallization on a large scale?

A3: The formation and crystallization of the amine hydrochloride salt are critical for the purity and handling of the final product.[8]

  • Solvent Selection: Choose a solvent system where the free amine is soluble, but the hydrochloride salt has limited solubility to facilitate crystallization.

  • Controlled HCl Addition: The method of HCl addition is crucial. Using a solution of HCl in an organic solvent (e.g., isopropanol or diethyl ether) often provides better control over the stoichiometry and crystallization process than using aqueous or gaseous HCl.[9] Trialkylsilyl halides can also be used to generate the hydrohalogenic acid in situ, which is particularly useful for obtaining anhydrous crystalline forms.[9]

  • Seeding: Employing seed crystals of the desired polymorph can help control the crystal form and particle size distribution.

  • Cooling Profile: A controlled cooling profile during crystallization is essential to avoid the formation of fine particles or amorphous material, which can be difficult to filter and dry.

II. Troubleshooting Guides

Problem 1: Poor or Inconsistent Yields in the Nitrile Reduction Step
Symptom Potential Cause Troubleshooting Action Scientific Rationale
Low conversion of starting material Inactive catalyst (for hydrogenation)- Ensure proper handling and storage of the catalyst to prevent deactivation. - Perform a small-scale test reaction to verify catalyst activity.Catalysts for hydrogenation can be sensitive to air and moisture, leading to reduced activity.
Insufficient reducing agent- Accurately determine the stoichiometry of the reducing agent. - Ensure the reducing agent has not degraded during storage.Stoichiometric reducing agents can degrade over time, leading to a lower effective concentration.
Formation of multiple byproducts Over-reduction or side reactions- Optimize reaction temperature and time.[2] - Control the rate of reagent addition.Higher temperatures and longer reaction times can promote side reactions and the formation of impurities.
Presence of impurities in the starting material- Analyze the purity of the 1-methyl-1H-indazole-6-carbonitrile. - Purify the starting material if necessary.Impurities in the starting material can interfere with the reaction or lead to the formation of undesired byproducts.
Problem 2: Difficulty with the Isolation and Purification of the Hydrochloride Salt
Symptom Potential Cause Troubleshooting Action Scientific Rationale
Oily product or failure to crystallize Inappropriate solvent system- Screen different solvent systems to find one where the HCl salt has low solubility. - Consider using an anti-solvent to induce crystallization.The solubility of the amine hydrochloride salt is highly dependent on the polarity of the solvent.
Presence of impurities- Analyze the crude product for impurities that may be inhibiting crystallization. - Perform a purification step (e.g., column chromatography) on the free amine before salt formation.Impurities can act as crystal growth inhibitors or lead to the formation of an oil.
Inconsistent crystal form (polymorphism) Uncontrolled crystallization conditions- Implement a controlled cooling profile. - Use seed crystals of the desired polymorph.[5]The crystal structure of a compound can be influenced by factors such as cooling rate, solvent, and the presence of seed crystals.
Product is difficult to filter or dry Small particle size- Optimize the crystallization conditions to promote the growth of larger crystals. - Consider using a different filtration method (e.g., a filter press).Fine particles can clog filter media and retain solvent, making drying more difficult.

III. Experimental Protocols & Workflows

Workflow: Scale-up Synthesis of (1-methyl-1H-indazol-6-yl)methanamine HCl

G cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Hydrochloride Salt Formation & Isolation Start 1-methyl-1H-indazole-6-carbonitrile Reduction Reduction (e.g., Catalytic Hydrogenation or Chemical Reduction) Start->Reduction Quench Reaction Quench Reduction->Quench Workup Aqueous Workup Quench->Workup Free_Amine (1-methyl-1H-indazol-6-yl)methanamine (Free Amine) Workup->Free_Amine Dissolution Dissolve Free Amine in Appropriate Solvent Free_Amine->Dissolution HCl_Addition Controlled Addition of HCl Solution Dissolution->HCl_Addition Crystallization Crystallization (Controlled Cooling, Seeding) HCl_Addition->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final_Product (1-methyl-1H-indazol-6-yl)methanamine HCl Drying->Final_Product

Caption: Overall workflow for the two-step synthesis.

Protocol: Catalytic Hydrogenation of 1-methyl-1H-indazole-6-carbonitrile

Safety First: This reaction involves flammable solvents and a pyrophoric catalyst under hydrogen pressure. A thorough risk assessment must be conducted before proceeding.[10]

  • Reactor Setup: Charge a suitable pressure reactor with 1-methyl-1H-indazole-6-carbonitrile and a solvent such as methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (e.g., Raney Nickel or 5% Pd/C). Note: The catalyst is often added as a slurry in the reaction solvent to minimize the risk of fire.

  • Ammonia Addition (Optional): If byproduct formation is a concern, add a solution of ammonia in the reaction solvent.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and/or by in-process analysis (e.g., HPLC or GC) of samples taken from the reactor.

  • Workup: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (1-methyl-1H-indazol-6-yl)methanamine.

Logical Relationship: Factors Influencing Final Product Quality

G cluster_0 Process Parameters cluster_1 Material Attributes cluster_2 Intermediate Quality cluster_3 Final Product Attributes Temp Temperature Impurity_Profile Impurity Profile of Free Amine Temp->Impurity_Profile Pressure Pressure (Hydrogenation) Yield Yield of Free Amine Pressure->Yield Addition_Rate Reagent Addition Rate Addition_Rate->Impurity_Profile Stirring Stirring Speed Stirring->Yield Purity_SM Starting Material Purity Purity_SM->Impurity_Profile Catalyst_Activity Catalyst Activity Catalyst_Activity->Yield Solvent_Choice Solvent Choice Final_Purity Purity of HCl Salt Solvent_Choice->Final_Purity Crystal_Form Crystal Form Solvent_Choice->Crystal_Form Impurity_Profile->Final_Purity Impurity_Profile->Crystal_Form Yield->Final_Purity Particle_Size Particle Size Final_Purity->Particle_Size Crystal_Form->Particle_Size

Caption: Interdependencies of process parameters and material attributes.

IV. References

  • Avila, B. E., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • Li, P., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • Miller, R. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • WO2017186693A1 - Synthesis of indazoles. Google Patents.

  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. Synthesis of 1H-indazole derivatives. [Link]

  • US20100204470A1 - method for salt preparation. Google Patents.

  • Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]

  • ResearchGate. Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC - NIH. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Ardena. Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • ChemRxiv. (2023). Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

  • Chemical-Suppliers. (1-Methyl-1H-indazol-6-yl)methanamine HCL. [Link]

  • PubChem. 1-methyl-1H-indazol-6-amine. [Link]

  • PubChemLite. (1-methyl-1h-indazol-6-yl)methanamine. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

  • RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • ResearchGate. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

Sources

troubleshooting poor results in assays with (1-methyl-1H-indazol-6-yl)methanamine hcl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers utilizing (1-methyl-1H-indazol-6-yl)methanamine hydrochloride in drug discovery assays. It moves beyond generic advice to address the specific physicochemical and mechanistic challenges associated with indazole-based primary amine scaffolds.

Status: Operational | Tier: Advanced Application Support[1]

Compound Profile & Technical Specifications

Before troubleshooting, verify that your experimental parameters align with the fundamental physicochemical properties of the scaffold. This compound is a "privileged fragment" often used in Fragment-Based Drug Discovery (FBDD) targeting kinases (e.g., VEGFR, PDGFR) and GPCRs.

ParameterSpecificationCritical Note
Chemical Structure Indazole core with a C6-primary amine tailThe C1-methyl group locks the tautomer, preventing 1H/2H shifts common in unsubstituted indazoles.[1]
Molecular Weight ~197.66 g/mol (HCl salt)Account for the HCl counterion in stoichiometry calculations (Free base MW ≈ 161.2 g/mol ).
Solubility High in DMSO; Moderate in Water (pH dependent)Risk: The free base may precipitate at pH > 8.5 due to the primary amine deprotonation.
pKa (Predicted) ~9.2 (Primary Amine), ~1.5 (Indazole N2)At physiological pH (7.4), the amine is predominantly protonated (

), aiding solubility.
Reactivity Primary Amine NucleophileWarning: Incompatible with aldehydes, NHS-esters, and anhydrides in assay buffers.

Troubleshooting Guide: Diagnostics & Solutions

Case 1: "My IC50 curves are shifting or showing non-monotonic behavior."

Diagnosis: pH-Dependent Protonation State Mismatch.[1] Root Cause: The biological activity of (1-methyl-1H-indazol-6-yl)methanamine is often driven by electrostatic interactions via its charged ammonium tail (


).[1] If your assay buffer pH drifts above 8.0, a significant fraction of the compound converts to the neutral free base, potentially altering binding affinity or causing micro-precipitation.

Corrective Action:

  • Buffer Lock: Ensure your assay buffer is strongly buffered (e.g., HEPES or MOPS, 50 mM) at pH 7.2–7.4. Avoid weak buffers like PBS if the protein target releases protons.

  • Salt Control: High ionic strength can shield the electrostatic interaction of the amine. Standardize NaCl concentrations (e.g., 150 mM) across all runs.

Case 2: "The compound precipitates upon dilution from DMSO into media."

Diagnosis: The "Crash-Out" Effect.[1][2] Root Cause: While the HCl salt is water-soluble, stock solutions in DMSO often strip the HCl counterion or exist as a solvated complex. Rapid dilution into a high-pH aqueous medium (pH > pKa) can generate the hydrophobic free base faster than it can re-solubilize.

Corrective Action:

  • Intermediate Step: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution in DMSO first, then a 1:10 dilution into a slightly acidic intermediate buffer (pH 6.0), followed by the final assay buffer.

  • Visual Check: Use a nephelometer or simple visual inspection for turbidity at high concentrations (>100 µM).

Case 3: "I see high background signal in fluorescence polarization (FP) or TR-FRET assays."

Diagnosis: Amine-Based Fluorescence Quenching or Interference.[1] Root Cause: Primary amines can act as weak quenchers for certain fluorophores (e.g., fluorescein derivatives) via electron transfer mechanisms. Additionally, if the assay uses amine-reactive tracer reagents (like NHS-fluorescein), this compound will act as a competitive inhibitor for the tracer labeling, not the biological target.

Corrective Action:

  • Reagent Audit: Confirm that no assay components rely on covalent amine coupling during the incubation with the compound.

  • Control Arm: Run a "Compound + Fluorophore only" (no protein) control to quantify intrinsic quenching.

Visualizing the Solubility & Stability Logic

The following diagram illustrates the decision tree for handling the salt vs. free base equilibrium, which is the most common source of assay variability for this compound.

SolubilityLogic Stock DMSO Stock (10-100 mM) Dilution Dilution into Aqueous Buffer Stock->Dilution pH_Check Check Buffer pH Dilution->pH_Check Low_pH pH < 8.0 (Protonated Form) pH_Check->Low_pH Acidic/Neutral High_pH pH > 8.5 (Free Base Form) pH_Check->High_pH Basic Soluble Stable Solution (NH3+ Species) Low_pH->Soluble Precip Risk of Precipitation (Hydrophobic Aggregation) High_pH->Precip Oxidation Oxidation Risk (Free amine reacts w/ O2/Aldehydes) High_pH->Oxidation

Caption: Solubility and stability decision tree based on pH-dependent protonation of the primary amine tail.

"Gold Standard" Preparation Protocol

To ensure reproducibility in kinetic assays (e.g., Surface Plasmon Resonance or Enzymatic Inhibition), follow this specific preparation workflow.

Step 1: Stock Preparation[1]
  • Weigh the HCl salt rapidly (hygroscopic risk).

  • Dissolve in anhydrous DMSO to reach 10 mM .

  • Critical: Vortex for 30 seconds. Sonicate for 5 minutes to ensure the crystal lattice is fully disrupted.

  • Aliquot into single-use amber tubes and store at -20°C. Do not freeze-thaw more than 3 times.

Step 2: Assay Dilution (The "Step-Down" Method)

Goal: Final assay concentration 10 µM, 1% DMSO.

  • Source: 10 mM DMSO stock.

  • Dilution A: Add 1 µL Stock to 99 µL DMSO (Concentration: 100 µM).

  • Dilution B (The Critical Step): Add 10 µL of Dilution A to 90 µL of pre-warmed (37°C) Assay Buffer .

    • Why? Pre-warming improves the kinetics of solvation during the solvent exchange shock.

  • Final Addition: Add this mix to your reaction well.

Mechanistic Context: Why this Scaffold?

Understanding why you are using this compound helps in troubleshooting. The (1-methyl-1H-indazol-6-yl)methanamine moiety is a bioisostere for the phenol group and a privileged scaffold for kinase hinge-binding regions [1].[1]

The indazole ring provides a rigid, planar anchor that often stacks between hydrophobic residues (e.g., Gatekeeper residues in kinases), while the methanamine tail extends into the solvent-exposed ribose pocket or interacts with aspartate/glutamate residues [2].

Key Signaling Pathway Context: This fragment is frequently used to probe the VEGFR2 (KDR) and PDGFR pathways. Below is a simplified workflow of a typical kinase inhibition assay where this compound would be deployed.

KinaseAssay Compound (1-methyl-1H-indazol-6-yl) methanamine HCl Kinase Target Kinase (e.g., VEGFR2) Compound->Kinase Competes w/ ATP? ATP ATP (Km conc.) ATP->Kinase Complex Enzyme-Inhibitor Complex Kinase->Complex Inhibition Phos Phosphorylation Kinase->Phos Active Substrate Peptide Substrate Substrate->Phos Detection Signal Detection (FRET/Luminescence) Complex->Detection Reduced Signal Phos->Detection

Caption: Simplified Kinase Inhibition Workflow showing the competitive intervention of the indazole fragment.

References

  • Zhang, L., et al. (2013). Indazole derivatives as potent inhibitors of VEGFR2. Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine. Retrieved February 11, 2026, from [Link]

Sources

interpreting complex NMR spectra of indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazoles are privileged scaffolds in drug discovery, appearing in potent kinase inhibitors (e.g., Axitinib) and anti-inflammatory agents. However, they present a notorious analytical challenge: annular tautomerism and N-alkylation regioselectivity .

As a researcher, you likely face one of two core problems:

  • Regioisomer Confusion: distinguishing

    
    -substituted (benzenoid) from 
    
    
    
    -substituted (quinonoid) isomers.
  • Tautomeric Blur: Broadening or averaging of signals due to rapid proton exchange in unsubstituted indazoles.

This guide provides self-validating protocols to resolve these issues definitively.

Part 1: The Regiochemistry Crisis (N1 vs. N2)

Q: I alkylated an indazole and isolated two isomers. How do I definitively assign N1 vs. N2 substitution?

The Short Answer: You cannot rely solely on 1D


H NMR chemical shifts, as solvent effects cause significant drift. You must use 2D NOESY/ROESY  to detect spatial proximity between the substituent and the indazole core.
The Mechanistic Logic
  • N1-Substitution: The substituent is attached to the nitrogen adjacent to the benzene ring. The

    
    -protons of the substituent will be spatially close to H7  of the benzene ring.
    
  • N2-Substitution: The substituent is attached to the nitrogen adjacent to the C3 position. The

    
    -protons will be spatially close to H3 .
    
Experimental Protocol: The "Proximity Check"
  • Sample Prep: Dissolve ~5-10 mg in DMSO-

    
     or CDCl
    
    
    
    . Avoid protic solvents (MeOH) if possible to prevent exchange broadening.
  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Mixing Time: Set to 500–800 ms for small molecules (MW < 500).

    • Scans: Minimum 16 scans per increment to see weak NOEs.

  • Analysis: Look for cross-peaks at the intersection of the substituent's

    
    -CH protons and the aromatic region.
    
Decision Logic (Visualization)

IndazoleAssignment Start Start: Purified Isomer Step1 Step 1: Identify H3 and H7 signals (1D 1H NMR) Start->Step1 Step2 Step 2: Run 2D NOESY (Mix time: 600ms) Step1->Step2 Decision Check Cross-peaks from Substituent α-Protons Step2->Decision ResultN1 NOE to H7 observed (No NOE to H3) Decision->ResultN1 H7 Correlation ResultN2 NOE to H3 observed (No NOE to H7) Decision->ResultN2 H3 Correlation Ambiguous Ambiguous/No NOE (e.g., steric bulk) Decision->Ambiguous None Conclusion1 Conclusion1 ResultN1->Conclusion1 Confirm N1-Isomer Conclusion2 Conclusion2 ResultN2->Conclusion2 Confirm N2-Isomer Step3 Step 3: Run 1H-15N HMBC Ambiguous->Step3

Caption: Workflow for distinguishing N1 vs. N2 indazole isomers using NOE correlations. If NOE is silent, 15N detection is required.

Part 2: The "Silver Bullet" – Nitrogen NMR ( N)[1]

Q: My substituent has no protons near the attachment point (e.g., N-Aryl). NOESY is useless. What now?

The Solution: Use


H-

N HMBC
. This is the most robust method because the chemical shift difference between pyrrole-like and pyridine-like nitrogens is massive (>100 ppm).
Data Table: Diagnostic Chemical Shifts

Note: Shifts are referenced to liquid NH


.
Isomer TypeNitrogen AtomElectronic CharacterTypical

N Shift (

)
N1-Substituted N1 (Substituted)Pyrrole-like (Shielded)140 – 170 ppm
N2 (Unsubstituted)Pyridine-like (Deshielded)330 – 380 ppm
N2-Substituted N1 (Unsubstituted)Pyridine-like (Deshielded)250 – 290 ppm
N2 (Substituted)Pyrrole-like (Shielded)180 – 210 ppm

Key Insight:

  • In N1-isomers , the substituted nitrogen (N1) is highly shielded (~150 ppm).

  • In N2-isomers , the substituted nitrogen (N2) is shielded (~190 ppm), but the unsubstituted N1 is often less deshielded than the N2 in the N1-isomer.

  • The "Gap" Rule: The chemical shift difference (

    
    ) between N1 and N2 is typically larger in N1-isomers (~180 ppm gap) than in N2-isomers (~80-100 ppm gap).
    
Experimental Protocol:

H-

N HMBC
  • Concentration: Requires high concentration (>20 mg/mL is ideal) due to low natural abundance of

    
    N (0.37%).
    
  • Parameter Setup:

    • Select HMBCGP_15N (or equivalent).

    • Optimize long-range coupling constant (

      
      ) to 5–8 Hz .
      
  • Interpretation:

    • H3 will typically correlate to N2 (2-bond) and N1 (3-bond).

    • H7 will typically correlate to N1 (3-bond).

    • By observing the chemical shift of the nitrogen that H7 correlates to, you can determine if that nitrogen is pyrrole-like (N1-sub) or pyridine-like (N2-sub).

Part 3: Tautomerism & Proton Exchange

Q: My unsubstituted indazole shows broad peaks, and I can't see the NH proton. Is my sample impure?

The Diagnosis: This is likely tautomeric exchange , not impurity. In solution,


-indazole and 

-indazole interconvert.[1][2][3] The rate of this exchange relative to the NMR time scale determines peak shape.
  • Fast Exchange: You see an average signal.

  • Intermediate Exchange: Broad, "pancake" peaks (coalescence).

  • Slow Exchange: Distinct sets of peaks for both tautomers (rare at RT).

Troubleshooting Steps
  • Change Solvent: Switch from CDCl

    
     to DMSO-
    
    
    
    . DMSO is a hydrogen-bond acceptor and often "locks" the NH proton, slowing exchange and sharpening signals.
  • Lower Temperature: Run the experiment at 270K or 250K . This slows the exchange rate, potentially resolving the tautomers or sharpening the dominant

    
    -tautomer signals.
    
  • Verify C3 Signal: The C3 carbon is the most sensitive to tautomeric state.

    • 
      -indazole C3: ~134 ppm.
      
    • 
      -indazole C3: ~120-125 ppm.
      

Part 4: Carbon ( C) Assignment Cheat Sheet

When


N is unavailable, 

C shifts provide secondary confirmation.
PositionN1-Alkyl Indazole (

ppm)
N2-Alkyl Indazole (

ppm)
Diagnostic Note
C3 132 – 135120 – 126N2-sub shifts C3 upfield
C7a 138 – 142145 – 149N2-sub deshields bridgehead
C3a 120 – 124118 – 122Less diagnostic

References

  • Doganc, F., & Goker, H. (2024).[2][3] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[2] [Link][2]

  • Claramunt, R. M., et al. (2006). The annular tautomerism of indazole in the solid state: 13C and 15N CPMAS NMR. Arkivoc, (v), 5-11. [Link]

  • Reich, H. J. (2024). Nitrogen-15 Chemical Shifts. University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Luo, G., et al. (2023). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Molecules, 28(4). [Link]

Sources

Validation & Comparative

Optimization of (1-Methyl-1H-indazol-6-yl)methanamine Scaffolds: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (1-methyl-1H-indazol-6-yl)methanamine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical "hinge-binding" or "linker" moiety in the design of small-molecule inhibitors. Its structural utility lies in the indazole core , which mimics the purine ring of ATP, allowing it to anchor into the ATP-binding pocket of various kinases (VEGFR, ROCK, FGFR) and bacterial enzymes (KasA).

This guide objectively compares the 1-methyl-1H-indazol (N1-methyl) series against its regioisomer, the 2-methyl-2H-indazol (N2-methyl) series—a distinction that often dictates therapeutic efficacy. While the N2-methyl isomer is the engine behind the blockbuster oncology drug Pazopanib (VEGFR inhibitor), the N1-methyl isomer has emerged as a potent scaffold for Rho-kinase (ROCK) inhibitors and anti-tubercular agents (e.g., GSK3011724A ).

Structural Analysis & Regiochemistry

The biological activity of indazole-6-methanamines is governed by the "Methyl Switch"—the specific methylation site on the nitrogen pair.

The "Methyl Switch" Effect
  • N1-Methyl (1H-Indazole): Thermodynamically favored during synthesis. The lone pair on N2 is available as a hydrogen bond acceptor. This motif is critical for targets like KasA (Mycobacterium tuberculosis) and ROCK .

  • N2-Methyl (2H-Indazole): Kinetic or specific synthetic product. The N1 nitrogen becomes the hydrogen bond acceptor. This specific "donor-acceptor" geometry is required for high-affinity binding to the VEGFR-2 hinge region, as seen in Pazopanib.

DOT Diagram: Mechanism of Action & Binding Modes

The following diagram illustrates the divergent signaling pathways and binding modes dictated by the N-methylation pattern.

IndazoleSAR Scaffold (1-Methyl-1H-indazol-6-yl)methanamine (Core Scaffold) N1_Methyl N1-Methylation (Thermodynamic Product) Scaffold->N1_Methyl Standard Alkylation N2_Methyl N2-Methylation (Kinetic/Directed Product) Scaffold->N2_Methyl Directed Alkylation Target_ROCK Target: ROCK1/2 (Glaucoma/Fibrosis) N1_Methyl->Target_ROCK High Potency Target_KasA Target: KasA (Tuberculosis - GSK3011724A) N1_Methyl->Target_KasA High Selectivity Hinge_Bind Hinge Region Binding (ATP Competitive) Target_ROCK->Hinge_Bind Target_VEGFR Target: VEGFR-2 (Angiogenesis - Pazopanib) N2_Methyl->Target_VEGFR Optimal H-Bond Geometry Target_VEGFR->Hinge_Bind

Caption: Divergent therapeutic applications of Indazole-6-methanamine isomers. The N1-methyl scaffold favors ROCK/KasA targets, while the N2-methyl scaffold is essential for VEGFR-2 inhibition.

Comparative Performance Data

The following table contrasts the performance of the 1-methyl scaffold against the 2-methyl standard (Pazopanib core) and a reference ROCK inhibitor.

Feature1-Methyl Analog (N1)2-Methyl Analog (N2)Reference Drug
Primary Target KasA (M. tb) / ROCK VEGFR-2 / PDGFR Pazopanib (N2)
Key Compound GSK3011724A Pazopanib Core --
VEGFR-2 IC50 > 1,000 nM (Weak)10 - 30 nM (Potent)30 nM [1]
KasA IC50 ~50 - 100 nM (Potent)> 10,000 nM (Inactive)N/A
Solubility High (LogP ~2.5)Moderate (LogP ~3.5)Low (Req. Salt)
Metabolic Stability High (N1 is stable)Moderate (N-dealkylation)Moderate

Key Insight: The 1-methyl analog loses significant potency against VEGFR-2 because the N2-nitrogen (now the acceptor) is positioned incorrectly for the specific "Glu-Cys" hinge interaction required by tyrosine kinases. However, this same configuration makes it highly effective against KasA (a bacterial enzyme involved in cell wall synthesis) and ROCK (Rho-kinase), offering a completely different therapeutic profile.

Structure-Activity Relationship (SAR) Deep Dive
Region A: The Indazole Core (N1 vs N2)
  • Observation: Methylation at N1 (1-methyl) prevents the "donor-acceptor" flip required for many Type I kinase inhibitors.

  • Optimization: For VEGFR activity, force N2-methylation using specific synthetic routes (e.g., Trimethyloxonium tetrafluoroborate or protecting group strategies). For Anti-infective (TB) or ROCK activity, retain the N1-methyl group to maximize solubility and reduce off-target tyrosine kinase inhibition.

Region B: The Methanamine Linker (Position 6)
  • Observation: The primary amine (-CH2-NH2) is rarely the final drug. It serves as a nucleophile to attach "Tail" groups (ureas, amides, sulfonamides).

  • Optimization:

    • Sulfonamides: Converting the amine to a sulfonamide (as in GSK3011724A ) creates a potent KasA inhibitor.

    • Pyrimidines: Coupling with 2-aminopyrimidine (as in Pazopanib ) targets the ATP pocket of kinases.

    • Steric Constraint: Gem-dimethyl substitution at the benzylic position (C6-C(Me)2-NH2) restricts rotation, often improving potency by locking the bioactive conformation.

Region C: C3-Substitution
  • Observation: The C3 position of the indazole ring points towards the "Gatekeeper" residue.

  • Optimization:

    • H (Unsubstituted): Standard for narrow pockets (e.g., ROCK).

    • Methyl/Aryl: Introduction of bulky groups here (e.g., 3-methyl) can induce selectivity by clashing with larger gatekeeper residues in off-target kinases.

Experimental Protocols
Protocol A: Regioselective Synthesis of (1-Methyl-1H-indazol-6-yl)methanamine

This protocol ensures the thermodynamic N1-product, avoiding the N2-isomer.

  • Starting Material: 6-Nitro-1H-indazole (5.0 g, 30.6 mmol).

  • Methylation: Dissolve in DMF (50 mL). Add Cs2CO3 (1.5 eq) and MeI (1.1 eq). Stir at 0°C to RT for 4 hours.

    • Checkpoint: Isolate the major isomer (N1-methyl) via column chromatography (Hexane/EtOAc). N1 elutes after N2 (typically) or is distinguished by NMR (N-Me signal at ~4.0 ppm for N1 vs ~4.2 ppm for N2).

  • Reduction: Dissolve the 1-methyl-6-nitro intermediate in MeOH. Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 12 hours. Filter through Celite.

  • Nitrile Formation (Optional Route): If starting from 6-bromo-1-methylindazole, cyanate with Zn(CN)2/Pd(PPh3)4, then reduce.

  • Final Yield: Expect >85% yield of the amine hydrochloride salt after HCl/Dioxane treatment.

Protocol B: VEGFR-2 Kinase Inhibition Assay

Validates the loss of potency of the 1-methyl analog compared to the 2-methyl standard.

  • Reagents: Recombinant human VEGFR-2 (KDR) kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), and 33P-ATP.

  • Reaction: Mix kinase, substrate, and test compound (1-methyl vs 2-methyl analog) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Incubation: Initiate with ATP mix. Incubate at 30°C for 45 minutes.

  • Termination: Spot reaction onto Whatman P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Measure incorporated radioactivity via scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).

References
  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry. Link

  • Abrahams, K. A., et al. (2016).[1] "Identification of KasA as the cellular target of an anti-tubercular scaffold." Nature Communications. Link

  • Cheung, M., et al. (2010). "Discovery of GSK3011724A, a novel indazole sulfonamide inhibitor of Mycobacterium tuberculosis KasA."[1] ACS Medicinal Chemistry Letters. Link

  • Feng, Y., et al. (2014). "Rho-associated kinase (ROCK) inhibitors as therapeutic agents for the treatment of glaucoma." Journal of Ophthalmology. Link

  • Vertex Pharmaceuticals. (2021). "Isoindolinone and indazole compounds for the degradation of EGFR." World Intellectual Property Organization (WO2021127561A1). Link

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Comparative Analysis of (1-methyl-1H-indazol-6-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its prevalence in drug discovery underscores the critical need for reliable and reproducible synthetic methods to access novel derivatives. This guide provides an in-depth technical analysis of the synthesis of (1-methyl-1H-indazol-6-yl)methanamine HCl, a valuable building block for pharmaceutical research. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering a framework for troubleshooting and ensuring experimental success.

Furthermore, this guide presents a comparative analysis of (1-methyl-1H-indazol-6-yl)methanamine HCl with its positional isomers, (1-methyl-1H-indazol-5-yl)methanamine and (1-methyl-1H-indazol-7-yl)methanamine. This comparison will equip researchers with the knowledge to select the most appropriate building block for their specific structure-activity relationship (SAR) studies, considering synthetic accessibility and potential biological impact.

The Strategic Importance of the Indazole Moiety

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets. This structural feature has led to the development of numerous drugs with diverse therapeutic applications, including anti-cancer agents, anti-inflammatory drugs, and treatments for neurological disorders. The ability to functionalize the indazole core at various positions is paramount for fine-tuning the pharmacological properties of lead compounds. The methanamine substituent, in particular, serves as a key handle for introducing further complexity and modulating physicochemical properties such as solubility and basicity.

Reproducible Synthesis of (1-methyl-1H-indazol-6-yl)methanamine HCl: A Multi-Step Approach

The synthesis of the target compound is most reliably achieved through a multi-step sequence, commencing with the commercially available 6-nitro-1H-indazole. This pathway ensures high purity and minimizes the formation of difficult-to-separate isomers.

Synthesis_Workflow A 6-Nitro-1H-indazole B 1-Methyl-6-nitro-1H-indazole A->B N-Methylation (CH3I, K2CO3) C 1-Methyl-1H-indazol-6-amine B->C Reduction (SnCl2·2H2O or H2/Pd-C) D (1-Methyl-1H-indazol-6-yl)methanol C->D Diazotization & Hydrolysis (NaNO2, H2SO4, then heat) E 1-Methyl-1H-indazole-6-carbaldehyde D->E Oxidation (PCC or Dess-Martin) F (1-Methyl-1H-indazol-6-yl)methanamine E->F Reductive Amination (NH4OAc, NaBH3CN) G (1-Methyl-1H-indazol-6-yl)methanamine HCl F->G Salt Formation (HCl in Ether)

A proposed synthetic workflow for (1-methyl-1H-indazol-6-yl)methanamine HCl.
Step 1: N-Methylation of 6-Nitro-1H-indazole

The initial step involves the regioselective methylation of 6-nitro-1H-indazole. While methylation can occur at either the N1 or N2 position, the N1-isomer is generally the thermodynamically favored product under basic conditions.

Experimental Protocol:

  • To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-6-nitro-1H-indazole.

Causality Behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the starting material and facilitate the reaction without participating in it.

  • Potassium Carbonate: A mild base is used to deprotonate the indazole, forming the nucleophilic indazolide anion.

  • Methyl Iodide: A common and efficient methylating agent.

  • Column Chromatography: Essential for separating the desired N1-isomer from any N2-isomer that may have formed.

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to a primary amine. Two common and reliable methods are catalytic hydrogenation and reduction with tin(II) chloride.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-indazol-6-amine.[1]

Experimental Protocol (Tin(II) Chloride Reduction):

  • Suspend 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methyl-1H-indazol-6-amine.

Trustworthiness of Protocols:

Both methods are well-established and highly reliable for the reduction of aromatic nitro groups. Catalytic hydrogenation is often preferred for its cleaner work-up, while the tin(II) chloride method is a robust alternative if hydrogenation equipment is unavailable.

Step 3: Synthesis of (1-Methyl-1H-indazol-6-yl)methanol

The conversion of the amine to the corresponding alcohol is achieved via a diazotization reaction followed by hydrolysis of the diazonium salt.

Experimental Protocol:

  • Dissolve 1-methyl-1H-indazol-6-amine (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C until nitrogen evolution ceases.

  • Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield (1-methyl-1H-indazol-6-yl)methanol.

Step 4: Oxidation to 1-Methyl-1H-indazole-6-carbaldehyde

The primary alcohol is oxidized to the corresponding aldehyde. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are recommended to avoid over-oxidation to the carboxylic acid.

Experimental Protocol (PCC Oxidation):

  • To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane (DCM), add a solution of (1-methyl-1H-indazol-6-yl)methanol (1.0 eq) in DCM.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to afford 1-methyl-1H-indazole-6-carbaldehyde.

Step 5: Reductive Amination to the Methanamine

The aldehyde is converted to the target primary amine via reductive amination.

Experimental Protocol:

  • To a solution of 1-methyl-1H-indazole-6-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (NH₄OAc, 10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (1-methyl-1H-indazol-6-yl)methanamine.

Step 6: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Experimental Protocol:

  • Dissolve the crude (1-methyl-1H-indazol-6-yl)methanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (1-methyl-1H-indazol-6-yl)methanamine HCl as a solid.

Comparative Analysis: Positional Isomers as Alternatives

For SAR studies, exploring the impact of substituent positioning is crucial. The 5- and 7-substituted isomers of the target compound are valuable alternatives for this purpose.

Troubleshooting_Reproducibility Start Reproducibility Issue? LowYield Low Yield in a Step? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideProducts Formation of Side Products? LowYield->SideProducts ImpureProduct->SideProducts Purification Refine Purification Method (Column, Recrystallization) ImpureProduct->Purification CheckPurity Verify Starting Material Purity (NMR, LC-MS) IncompleteReaction->CheckPurity CheckReagents Check Reagent Quality & Stoichiometry IncompleteReaction->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time) IncompleteReaction->OptimizeConditions SideProducts->OptimizeConditions IsomerSeparation Optimize Isomer Separation (TLC, Column Gradient) SideProducts->IsomerSeparation

A decision tree for troubleshooting common reproducibility issues in the synthesis.
Compound Starting Material Key Synthetic Steps Reported/Expected Yield Notes on Reproducibility
(1-methyl-1H-indazol-6-yl)methanamine HCl 6-Nitro-1H-indazoleN-Methylation, Nitro Reduction, Diazotization/Hydrolysis, Oxidation, Reductive Amination, Salt FormationModerate (multi-step)Each step is well-precedented, but optimization may be required for each transformation to maximize overall yield.
(1-methyl-1H-indazol-5-yl)methanamine 5-Nitro-1H-indazoleSimilar to the 6-substituted isomer.ModerateSimilar reproducibility challenges as the 6-substituted isomer.
(1-methyl-1H-indazol-7-yl)methanamine 7-Nitro-1H-indazoleSimilar to the 6-substituted isomer.Potentially lowerThe 7-position can sometimes exhibit different reactivity due to steric hindrance from the fused ring system.

Synthesis of (1-methyl-1H-indazol-5-yl)methanamine: The synthesis follows a parallel route to the 6-substituted isomer, starting from the commercially available 5-nitro-1H-indazole. The reaction conditions for each step are generally transferable.

Synthesis of (1-methyl-1H-indazol-7-yl)methanamine: The synthesis of the 7-substituted isomer also follows a similar pathway, starting from 7-nitro-1H-indazole. However, researchers should be aware that the steric environment around the 7-position might influence the efficiency of certain reactions, potentially requiring more rigorous optimization of reaction conditions.

Characterization Data: A Benchmark for Quality

Reproducibility is intrinsically linked to the ability to verify the identity and purity of the synthesized compounds. The following table provides expected analytical data for the key intermediate and the target compound.

Compound Molecular Formula Molecular Weight Expected ¹H NMR Chemical Shifts (δ, ppm) Expected Mass Spec (m/z)
1-Methyl-1H-indazol-6-amineC₈H₉N₃147.18~7.8 (s, 1H), ~7.5 (d, 1H), ~6.6 (dd, 1H), ~6.5 (s, 1H), ~3.9 (s, 3H), ~3.8 (br s, 2H)[1]148 [M+H]⁺[1]
(1-methyl-1H-indazol-6-yl)methanamineC₉H₁₁N₃161.21Signals corresponding to the indazole core, a singlet for the benzylic CH₂, and a singlet for the methyl group.162 [M+H]⁺

Conclusion

The synthesis of (1-methyl-1H-indazol-6-yl)methanamine HCl and its positional isomers, while multi-stepped, relies on a series of well-understood and reproducible chemical transformations. By carefully controlling reaction conditions and diligently purifying intermediates, researchers can reliably access these valuable building blocks for drug discovery. This guide provides a robust framework for achieving experimental success, emphasizing the importance of understanding the "why" behind each step to overcome the inevitable challenges of chemical synthesis. The comparative analysis of the 5-, 6-, and 7-substituted isomers further empowers medicinal chemists to rationally design and synthesize novel indazole-based compounds with tailored pharmacological profiles.

References

  • PubChem. 1-methyl-1H-indazol-6-amine. [Link]

  • National Center for Biotechnology Information. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • PubChem. 1H-Indazol-5-amine. [Link]

  • PubChem. 1-methyl-1H-indazol-7-amine. [Link]

Sources

Assessing the Metabolic Stability of Substituted Indazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Stability Paradox

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. While the indazole ring itself possesses aromatic stability, its substituted derivatives frequently suffer from rapid metabolic clearance.

The critical challenge: Standard microsomal stability assays often underestimate the clearance of indazoles. Why? Because substituted indazoles are prone to N-glucuronidation (a Phase II reaction) and specific C3-oxidation pathways that may not be fully captured in standard NADPH-dependent microsomal systems without specific supplementation.

This guide compares the two primary assessment models—Human Liver Microsomes (HLM) vs. Cryopreserved Hepatocytes —and provides a self-validating protocol to accurately predict in vivo stability.

Part 1: Comparative Assessment Models

When assessing indazoles, the choice of biological matrix is not merely about cost; it is about enzymatic coverage.

Table 1: Matrix Selection for Indazole Scaffolds
FeatureHuman Liver Microsomes (HLM)Cryopreserved HepatocytesVerdict for Indazoles
Enzyme Scope Primarily CYP450 (Phase I). UGTs are present but inactive without UDPGA/Alamethicin.Full Phase I (CYP) & Phase II (UGT, SULT) + Transporters.Hepatocytes are superior for indazoles due to N-glucuronidation liability.
Throughput High (384-well compatible).Medium (requires careful thawing/viability checks).HLM is better for ranking early hits.
Cost Low (~$0.50/well).High (~$5.00/well).Use HLM for SAR screening; Hepatocytes for lead selection.
Risk False Stability: May miss direct N-glucuronidation of the indazole nitrogen.Viability Drift: Poor cell health can mimic stability.Hybrid Approach: Screen in HLM; validate top 10% in Hepatocytes.
The Mechanistic Blind Spot

Indazoles possess two nitrogen atoms (N1 and N2). While N1-alkylation is common to block tautomerism, the remaining nitrogen or the C3 position are metabolic "soft spots."

  • CYP-mediated: C3-hydroxylation or N-dealkylation.

  • UGT-mediated: Direct N-glucuronidation (often missed in HLM assays).

Part 2: Visualizing the Metabolic Fate[1]

The following diagram illustrates the divergent metabolic pathways for a generic substituted indazole, highlighting why HLM alone is insufficient.

IndazoleMetabolism Parent Substituted Indazole (Parent) CYP CYP450 System (Microsomes) Parent->CYP Phase I UGT UGT System (Hepatocytes/S9) Parent->UGT Phase II Oxidation C3-Hydroxylation (Active/Inactive) CYP->Oxidation Oxidation Dealkylation N-Dealkylation (Instability) CYP->Dealkylation Oxidative Cleavage Glucuronide N-Glucuronide (Rapid Clearance) UGT->Glucuronide Conjugation

Caption: Figure 1. Divergent metabolic pathways of indazoles. Note that the UGT pathway (Green) is often silent in standard microsomal assays.

Part 3: Validated Experimental Protocol (Microsomal Stability)

While hepatocytes are the gold standard, HLM remains the workhorse for SAR iteration. To ensure data integrity, this protocol includes specific "stop-gates" to validate the assay performance.

Materials
  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound: 1 µM final concentration (low concentration ensures first-order kinetics).

  • Controls:

    • High Clearance: Verapamil or Testosterone.

    • Low Clearance: Warfarin.

    • Indazole Specific:Axitinib (use as a benchmark for C3/N-demethylation stability).

The Self-Validating Workflow

Step 1: Pre-Incubation (The Temperature Equilibration)

  • Mix 490 µL of Phosphate Buffer (100 mM, pH 7.4) with 5 µL of Microsomes.

  • Add 5 µL of Test Compound (from 100 µM stock).

  • Critical: Pre-incubate at 37°C for 5 minutes. This eliminates "temperature shock" lag phases in enzyme kinetics.

Step 2: Initiation

  • Add 50 µL of pre-warmed NADPH regenerating system.

  • Start Timer immediately.

Step 3: Sampling (The Kinetic Curve)

  • Sample at T = 0, 5, 15, 30, and 45 minutes.[1]

  • Technique: Remove 50 µL of reaction mixture and dispense immediately into 150 µL of Ice-Cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step 4: Termination & Analysis

  • Centrifuge plates at 4000 rpm for 20 minutes at 4°C to pellet proteins.

  • Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the Intrinsic Clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


Part 4: Structural Optimization (SAR Comparison)

When your assay shows high clearance (


), use this comparison table to guide structural modifications.
Structural LiabilityModification StrategyImpact on StabilityExample
C3-Hydrogen Block with Fluorine High. C3 is electron-rich and prone to oxidation. F-substitution blocks this without steric penalty.MDMB-CHMINACA analogs [1]
C3-Hydrogen Block with Methyl Moderate/High. Increases stability but introduces steric bulk that may affect binding.Indazole-3-carboxamides [2]
N1-Methyl Switch to N1-Isopropyl Moderate. Steric hindrance protects the nitrogen from dealkylation.ROCK Inhibitors [3]
N1-H (Unsubstituted) N-Alkylation High. Free N-H is a primary target for Glucuronidation. Alkylation forces Phase I clearance (slower).General Indazole SAR

Part 5: Assay Logic Visualization

This decision tree guides the researcher on when to move from HLM to Hepatocytes based on the specific behavior of indazoles.

AssayWorkflow Start New Indazole Analog HLM_Screen Screen in HLM (+NADPH) Start->HLM_Screen Result_Stable High Stability (<20% loss @ 30min) HLM_Screen->Result_Stable Low Turnover Result_Unstable High Clearance (>50% loss @ 30min) HLM_Screen->Result_Unstable High Turnover Check_Structure Check Structure: Is N1/N2 exposed? Result_Stable->Check_Structure Optimize Optimize C3/N-substituents (See SAR Table) Result_Unstable->Optimize Hep_Validation Validate in Hepatocytes (Check for Glucuronidation) Check_Structure->Hep_Validation Yes (Risk of UGT) Advance Advance to PK Check_Structure->Advance No (Sterically Blocked) Hep_Validation->Optimize Glucuronide Found Hep_Validation->Advance Confirmed Stable

Caption: Figure 2. Decision logic for indazole stability assessment. Note the mandatory check for glucuronidation even if HLM results appear stable.

References

  • Banister, S. D., et al. (2016). "Pharmacology of Indazole-3-Carboxamide Synthetic Cannabinoids: Blotting out the C3-Hydrogen." ACS Chemical Neuroscience.

  • Sun, L., et al. (2017). "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." Bioorganic & Medicinal Chemistry Letters.

  • Feng, Y., et al. (2007). "Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II." Bioorganic & Medicinal Chemistry Letters.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Validating the Mechanism of Action for Novel Indazole Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere to the indole ring found in essential amino acids and neurotransmitters. While indazoles offer superior metabolic stability and distinct hydrogen-bonding capabilities, their validation presents unique challenges. Many indazole derivatives exhibit intrinsic fluorescence or poor aqueous solubility, which can generate false positives in traditional biochemical assays (PAINS).

This guide moves beyond standard screening to provide a rigorous, self-validating framework for confirming the Mechanism of Action (MoA) of indazole-based small molecules. We compare traditional methodologies against modern biophysical and cellular standards, recommending a transition from enzymatic inhibition assays to NanoBRET and CETSA for definitive target engagement.

Part 1: The Indazole Scaffold – Advantage & Challenge

To validate an indazole, one must first understand its chemical behavior relative to its structural isomer, the indole.

FeatureIndole (Traditional Scaffold)Indazole (Novel Scaffold)Implication for MoA Validation
Structure Benzene fused to pyrroleBenzene fused to pyrazoleIndazoles possess an extra nitrogen (N2), acting as a hydrogen bond acceptor.
pKa / Acidity pKa ~16 (NH is weak acid)pKa ~14 (NH is more acidic)Indazoles are better H-bond donors in the kinase hinge region (e.g., Axitinib).
Fluorescence High intrinsic fluorescenceHigh intrinsic fluorescence CRITICAL: Both scaffolds can interfere with TR-FRET or FP assays, necessitating red-shifted or label-free methods.
Metabolic Stability Susceptible to oxidation at C3More stable to oxidative metabolismIndazoles often show better pharmacokinetic profiles but require rigorous cellular engagement proof.

Expert Insight: In kinase drug discovery, indazoles (e.g., Axitinib, Pazopanib) frequently bind in the ATP pocket (Type I) or the DFG-out conformation (Type II). However, because they are rigid, hydrophobic molecules, they are prone to aggregation. You must distinguish specific binding from non-specific aggregation.

Part 2: Comparative Methodology Guide

Biochemical vs. Cellular Target Engagement

Traditional enzymatic assays (e.g., Kinase-Glo) are insufficient for MoA validation because they do not account for cellular permeability or ATP competition.

The Superior Choice: NanoBRET vs. TR-FRET

For indazole compounds, NanoBRET is the superior validation platform.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Relies on an external excitation source.

    • Failure Mode: Indazoles often absorb/emit in the UV-Blue spectrum. This overlaps with the donor excitation or emission in standard FRET pairs, causing "inner filter effects" or false inhibition signals.

  • NanoBRET (Bioluminescence Resonance Energy Transfer): Uses a luciferase donor (NanoLuc) which generates light chemically.[1]

    • Advantage:[2][3][4] No external excitation is required.[1] The acceptor is red-shifted (>600nm), far away from the indazole's intrinsic fluorescence.

Biophysical Validation: SPR vs. Thermal Shift

Once binding is confirmed in cells, kinetics must be established.

  • Standard TSA (Thermal Shift Assay): Uses SYPRO Orange dye.

    • Failure Mode: SYPRO Orange binds to hydrophobic patches. Hydrophobic indazoles can compete with the dye or quench its fluorescence, leading to uninterpretable melt curves.

  • SPR (Surface Plasmon Resonance): Label-free.

    • Advantage:[2][3][4] The Gold Standard. It measures

      
       and 
      
      
      
      directly. For indazoles, Solvent Correction is mandatory due to the high DMSO concentration required for solubility.

Part 3: Strategic Visualization

Diagram 1: The Indazole MoA Validation Workflow

This logic flow ensures that false positives (aggregation/fluorescence interference) are filtered out early.

Indazole_Validation_Workflow Start Novel Indazole Hit Solubility Step 1: Solubility & Aggregation Check (DLS / Nephelometry) Start->Solubility Biochem Step 2: Biochemical IC50 (High False Positive Risk) Solubility->Biochem If soluble NanoBRET Step 3: Cellular Target Engagement (NanoBRET - Intracellular Binding) Biochem->NanoBRET Select Potent Hits NanoBRET->Biochem Discrepancy? Check Permeability CETSA Step 4: Target Engagement Verification (CETSA - Thermal Stability) NanoBRET->CETSA Confirm Binding SPR Step 5: Kinetic Profiling (SPR - kon/koff) CETSA->SPR Define Kinetics Phenotype Step 6: Functional Phenotype (Western Blot / Viability) SPR->Phenotype Link Binding to Function

Caption: A hierarchical filter for indazole validation. Note the priority of Cellular Engagement (NanoBRET/CETSA) over simple biochemical assays to filter out artifacts.

Part 4: Experimental Protocols

Protocol A: NanoBRET Target Engagement (Intracellular Kinase)

Why this protocol? It validates that your indazole permeates the cell membrane and binds the target in the presence of physiological ATP (1-5 mM), which is the ultimate test for competitive inhibitors.

Materials:

  • HEK293 cells transfected with NanoLuc-Kinase fusion vector.

  • Cell-permeable fluorescent tracer (specific to the kinase family).

  • Novel Indazole Compound.[5][6]

  • NanoBRET Nano-Glo Substrate.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with the N-terminal NanoLuc-Kinase plasmid. Incubate for 24 hours.

  • Tracer Optimization: Treat cells with a serial dilution of the fluorescent tracer to determine the

    
    . Use the concentration yielding 50% saturation for the competition assay.
    
  • Compound Treatment:

    • Trypsinize and resuspend cells in Opti-MEM (no phenol red).

    • Add cells to 384-well non-binding white plates (

      
       cells/well).
      
    • Add the Indazole compound (serial dilution) + Fluorescent Tracer (fixed concentration).

    • Critical Control: Include a "No Tracer" control for background subtraction and a "No Compound" control for max signal.

  • Equilibration: Incubate for 2 hours at 37°C. Note: Indazoles are slow-binding? Extend to 4 hours.

  • Detection: Add Nano-Glo Substrate and extracellular NanoLuc inhibitor (to quench signal from lysed cells).

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation: Calculate the MilliBRET ratio (mBRET).

    
    
    Plot mBRET vs. log[Indazole] to determine intracellular 
    
    
    
    .
Protocol B: Cellular Thermal Shift Assay (CETSA)

Why this protocol? It proves physical binding in the native cellular environment without requiring a specific tracer.[2] It relies on the principle that ligand binding stabilizes the protein, shifting its melting temperature (


).

Materials:

  • Target cells (e.g., Cancer cell line expressing the target).

  • PCR machine (for precise temperature gradient).

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors. Caution: Do not use SDS or harsh denaturants yet.

Step-by-Step Workflow:

  • Treatment: Treat

    
     cells with the Indazole compound (
    
    
    
    concentration) or DMSO vehicle for 1 hour at 37°C.
  • Harvest: Wash cells with PBS, resuspend, and aliquot into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Apply a temperature gradient (e.g., 40°C to 67°C) across the 10 tubes using a PCR cycler. Heat for 3 minutes.

  • Cooling: Immediately snap-cool at room temperature for 3 minutes.

  • Lysis: Add Lysis Buffer (mild detergent) to extract soluble proteins. Perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to ensure lysis.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The pellet contains denatured/precipitated protein; the supernatant contains stabilized protein.

  • Detection: Analyze the supernatant via Western Blot using a specific antibody for the target.

  • Analysis: Quantify band intensity. Plot "Fraction Soluble" vs. Temperature. A right-shift in the curve (higher

    
    ) indicates direct binding.
    
Diagram 2: The NanoBRET Mechanism

Visualizing why this method avoids the fluorescence interference common with indazoles.

NanoBRET_Mechanism cluster_0 No Inhibitor (High Signal) cluster_1 With Indazole (Signal Loss) NanoLuc NanoLuc Donor Tracer Fluorescent Tracer NanoLuc->Tracer BRET Energy Transfer Tracer_Free Free Tracer Indazole Indazole Inhibitor Indazole->Tracer Displaces

Caption: NanoBRET relies on proximity. The Indazole displaces the tracer, breaking the energy transfer. No external light source prevents autofluorescence artifacts.

References

  • Molina, D. M., et al. (2013).[7] Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[2][8][9] Science. Link[7]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications. Link

  • Zhang, L., et al. (2015). Indazole derivatives as potent and selective inhibitors of VEGFR2. Bioorganic & Medicinal Chemistry. Link

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Link

  • Peltier, J., et al. (2010). Physical basis of the thermal shift assay. Journal of Biological Chemistry. Link

Sources

Assessing the Therapeutic Index of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Preclinical Assessment, Scaffold Comparison, and Safety Profiling

Executive Summary: The Indazole Advantage

In medicinal chemistry, the indazole scaffold (benzpyrazole) has emerged as a superior bioisostere to the classical indole and quinazoline cores. While indoles are ubiquitous in nature, indazoles offer distinct physicochemical advantages: enhanced metabolic stability (reduced oxidation susceptibility at the C2/C3 positions) and unique hydrogen-bonding capabilities (donor/acceptor tautomerism at N1/N2).

Assessing the Therapeutic Index (TI) of indazole derivatives requires a shift from simple potency (


) measurements to a multidimensional "Safety-Efficacy Integration" model. This guide compares indazole-based therapeutics (e.g., Axitinib , Niraparib ) against alternative scaffolds, demonstrating how the indazole core influences selectivity and the therapeutic window.
Key Comparative Insight
FeatureIndazole ScaffoldIndole ScaffoldQuinazoline Scaffold
Metabolic Stability High (Resistant to C2/C3 oxidation)Moderate (Prone to oxidation/dimerization)High (Stable, but often poor solubility)
Kinase Selectivity Tunable (N1/N2 substitution directs binding mode)Broad (Often promiscuous binding)Variable (Often EGFR-centric, off-target risks)
Toxicity Profile Target-Driven (e.g., Hematological)Metabolite-Driven (e.g., Reactive intermediates)Structure-Driven (e.g., GI toxicity, Rash)

Comparative Performance Analysis

Case Study A: Kinase Selectivity & Safety (Axitinib vs. Sunitinib)

Context: VEGFR Inhibition in Renal Cell Carcinoma (RCC).

  • Axitinib (Indazole): Designed via fragment-based drug discovery to bind the kinase domain in the "DFG-out" conformation.

  • Sunitinib (Indolin-2-one): A multi-targeted inhibitor (VEGFR, PDGFR, KIT).

Therapeutic Index Assessment: Experimental data indicates that the indazole core of Axitinib contributes to a cleaner safety profile compared to the indolinone core of Sunitinib.

  • Selectivity: Axitinib is highly selective for VEGFR-1, -2, -3 (

    
     nM). Sunitinib inhibits a broader kinome, leading to off-target toxicities (e.g., cardiotoxicity via KIT/AMPK inhibition).
    
  • Clinical Consequence: The narrower specificity of the indazole derivative results in a wider TI regarding cardiotoxicity, though target-mediated hypertension remains.

Case Study B: Potency vs. Toxicity Trade-off (Niraparib vs. Olaparib)

Context: PARP Inhibition in Ovarian Cancer.

  • Niraparib (Indazole-carboxamide): High potency PARP1/2 inhibitor.

  • Olaparib (Phthalazinone): The first-in-class benchmark.

Therapeutic Index Assessment: Here, the indazole derivative (Niraparib) demonstrates higher potency but a more complex TI profile.

  • Trapping Efficiency: Niraparib exhibits superior PARP-DNA trapping compared to Olaparib.

  • Toxicity: While more potent, Niraparib has a narrower safety margin for hematological toxicity (thrombocytopenia) compared to Olaparib.[1] This illustrates that TI is not just about potency; it is about the ratio of On-Target Efficacy to On-Target Toxicity.

Comparative Data Summary
CompoundScaffoldPrimary Target

(nM)
Off-Target Risk (Proxy)Therapeutic Index Insight
Axitinib IndazoleVEGFR2: 0.2Low (High Selectivity)Wide: Short half-life allows toxicity management (titration).
Sunitinib IndolinoneVEGFR2: 10High (KIT, PDGFR, RET)Narrow: Cumulative off-target cardiotoxicity.
Niraparib IndazolePARP1: 3.8High (Bone Marrow)Complex: High potency requires careful dosing to maintain TI.
Olaparib PhthalazinonePARP1: 5.0ModerateModerate: Lower trapping potency correlates with milder hematological profile.

Experimental Protocol: The "Dual-Arm" TI Assessment

To objectively assess the TI of a novel indazole derivative, researchers must employ a Dual-Arm Protocol that simultaneously measures Efficacy (Kinase Inhibition) and Safety (Cytotoxicity/Off-Target binding).

Workflow Visualization

The following diagram illustrates the logical flow for determining the In Vitro Therapeutic Index (IVTI).

TI_Assessment_Workflow cluster_Efficacy Arm A: Efficacy (Potency) cluster_Safety Arm B: Safety (Toxicity) Start Novel Indazole Derivative KinaseAssay Target Kinase Assay (ADP-Glo / FRET) Start->KinaseAssay CellProlif Cancer Cell Viability (CTG / MTT) Start->CellProlif NormalCell Normal Cell Cytotoxicity (PBMC / HUVEC) Start->NormalCell OffTarget Safety Panel (hERG, CYP450) Start->OffTarget IC50_Eff Calculate Efficacy IC50 KinaseAssay->IC50_Eff CellProlif->IC50_Eff Calculation Calculate In Vitro TI (CC50 / IC50) IC50_Eff->Calculation CC50_Tox Calculate Toxicity CC50 NormalCell->CC50_Tox OffTarget->CC50_Tox CC50_Tox->Calculation Decision Decision Gate: TI > 10? Calculation->Decision

Figure 1: The Dual-Arm "Safety-Efficacy" Workflow for determining the In Vitro Therapeutic Index (IVTI) of indazole candidates.

Step-by-Step Methodology
Phase 1: Efficacy Quantification (The Denominator)

Objective: Determine the concentration required for 50% maximal effect (


 or 

).
  • Kinase Assay (Biochemical):

    • Reagents: Recombinant Kinase (e.g., VEGFR2), ATP (

      
       concentration), Substrate (Poly Glu:Tyr), Indazole compound (serial dilution).
      
    • Method: ADP-Glo™ or LanthaScreen™ TR-FRET.

    • Protocol: Incubate compound with kinase and substrate for 60 min. Add ATP. Measure luminescence/fluorescence. Plot dose-response curve.

    • Validation: Use Staurosporine or Axitinib as a positive control.

  • Cellular Proliferation Assay:

    • Cell Lines: Target-dependent (e.g., RCC lines for VEGFR, Ovarian lines for PARP).

    • Method: CellTiter-Glo® (ATP quantification).

    • Critical Step: Ensure compound solubility (DMSO < 0.5%) to avoid solvent toxicity masking the true TI.

Phase 2: Toxicity Quantification (The Numerator)

Objective: Determine the concentration causing 50% cytotoxicity (


) or off-target inhibition.
  • Normal Cell Cytotoxicity:

    • Cell Type: PBMCs (Peripheral Blood Mononuclear Cells) or HUVEC (Human Umbilical Vein Endothelial Cells).

    • Rationale: HUVECs are critical for VEGFR inhibitors to distinguish tumor anti-angiogenesis from systemic endothelial toxicity.

    • Protocol: Treat cells for 72h. Assess viability via MTT or Resazurin.

    • Causality Check: If

      
      , the TI is narrow (mechanism-based toxicity).
      
  • The "Safety Panel" (hERG & CYP):

    • hERG Inhibition: Automated Patch-Clamp (e.g., QPatch). Indazoles can occasionally interact with hERG;

      
       is the target safety threshold.
      
    • CYP Inhibition: Incubate with human liver microsomes (HLM) and specific substrates (e.g., Midazolam for CYP3A4). High inhibition implies poor metabolic TI (drug-drug interaction risk).

Phase 3: Calculation & Interpretation

Calculate the Selectivity Index (SI) and Therapeutic Index (TI) :





  • TI < 1: Toxic (Compound kills normal cells at effective doses).

  • TI 1–10: Narrow (Requires precise dosing; acceptable for oncology if efficacy is high).

  • TI > 10: Ideal (Wide safety margin).

Structural Logic: Indazole SAR

Understanding why the indazole works is crucial for optimizing TI. The diagram below details the Structure-Activity Relationship (SAR) zones of the indazole scaffold.

Indazole_SAR IndazoleCore Indazole Core (Benzpyrazole) N1_Pos N1 Position: Solubility & PK (Alkyl/Aryl tails) IndazoleCore->N1_Pos Modulates C3_Pos C3 Position: Potency Driver (Aryl/Heteroaryl binding) IndazoleCore->C3_Pos Anchors C6_Pos C4-C7 Positions: Selectivity Tuning (Steric clash with off-targets) IndazoleCore->C6_Pos Scaffold for TI_Impact Therapeutic Index Optimization N1_Pos->TI_Impact Improves Bioavailability (Reduces Cmax spikes) C3_Pos->TI_Impact Increases On-Target Affinity C6_Pos->TI_Impact Reduces Off-Target Binding

Figure 2: SAR optimization zones on the Indazole scaffold impacting the Therapeutic Index.

References

  • Comparison of Axitinib and Sunitinib in mRCC. National Institutes of Health (NIH). Available at: [Link] (Search: Axitinib vs Sunitinib safety profile)

  • Scaffold Hopping from Indoles to Indazoles. RSC Medicinal Chemistry / NIH PMC. Available at: [Link]

  • Differences in PARP Inhibitors (Niraparib vs Olaparib). National Institutes of Health (NIH). Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Measuring and Interpreting Kinase Inhibitor Selectivity. National Institutes of Health (NIH). Available at: [Link]

Sources

Safety Operating Guide

(1-methyl-1H-indazol-6-yl)methanamine hcl proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As researchers, we often handle novel building blocks where specific toxicological data is sparse. (1-methyl-1H-indazol-6-yl)methanamine hydrochloride (CAS 1357945-57-3) is a functionalized indazole intermediate commonly used in kinase inhibitor synthesis.

The Safety Philosophy: Because this compound is a research chemical with incomplete toxicological profiling, you must operate under the "Universal Precaution" principle. We treat it as a Category 1 Acute Toxin until proven otherwise.

Chemical Profile Table

PropertyDataOperational Implication
Chemical Name (1-methyl-1H-indazol-6-yl)methanamine HClPrimary identifier for waste tags.
CAS Number 1357945-57-3 (Salt form)Use for inventory tracking.[1]
Functional Groups Primary Amine, Indazole Ring, HCl SaltAmine: Basic/Nucleophilic (Avoid oxidizers). HCl Salt: Acidic in aqueous solution.
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust).
Solubility High in Water, DMSO, MethanolDictates liquid waste stream selection.
Hazard Class Irritant (H315, H319), Acute Tox (H302/H301)Do not dispose of in trash or sink.

The Disposal Decision Matrix

Effective disposal relies on segregating the compound based on its current physical state and solvent matrix. Use the following logic flow to determine the correct waste stream.

DisposalMatrix Start Waste Material: (1-methyl-1H-indazol-6-yl)methanamine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid In Solution StateCheck->Liquid Dissolved SolidStream Solid Hazardous Waste (Double Bagged) Solid->SolidStream SolventCheck Primary Solvent? Liquid->SolventCheck OrgSolvent Organic (>10%) (DMSO, MeOH, DCM) SolventCheck->OrgSolvent Organic AqSolvent Aqueous (>90%) (Water, Buffers) SolventCheck->AqSolvent Water-based OrgWaste Organic Waste Stream (Halogenated or Non-Halogenated) OrgSolvent->OrgWaste AqWaste Aqueous Toxic Waste (Do NOT Drain Pour) AqSolvent->AqWaste

Figure 1: Decision logic for segregating (1-methyl-1H-indazol-6-yl)methanamine HCl waste. Correct segregation prevents dangerous chemical reactions in bulk storage.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired inventory, contaminated weighing boats, spill cleanup debris.

  • Primary Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth HDPE jar.

    • Why? Indazole salts are fine powders. Double containment prevents "dusting" when the waste handler compresses the bag later.

  • Labeling: Affix a hazardous waste tag immediately.

    • Must List: Full chemical name (No abbreviations/structures).

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Store in the "Solid Toxic" satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from synthesis, HPLC waste, dissolved stock solutions.

  • pH Check: Since this is an HCl salt, aqueous solutions will be acidic.

    • Action: If pH < 2, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to a general waste carboy to prevent gas generation or corrosion of metal safety cans.

  • Segregation:

    • If in DCM/Chloroform: Dispose in Halogenated Organic waste.

    • If in Methanol/DMSO: Dispose in Non-Halogenated Organic waste.

    • If in Water: Dispose in Aqueous Toxic waste.

  • Prohibition: NEVER pour this compound down the sink. Even if water-soluble, indazoles are bioactive heterocyclic amines and are regulated as environmental toxins.

Protocol C: Empty Container Management (The Triple Rinse)

Applicability: Empty reagent bottles.

  • Rinse 1: Add solvent (water or methanol) to ~10% volume. Cap and shake. Pour rinsate into the appropriate Liquid Waste container (Protocol B).

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Defacement: Cross out the label on the bottle. Write "EMPTY - TRIPLE RINSED."

  • Disposal: Cap off; dispose of the glass in the designated glass waste or recycling bin (depending on local facility rules).

Scientific Integrity: Compatibility & Reactivity

Understanding the chemical mechanism of incompatibility is vital for safety.

1. The Amine Hazard (Oxidizer Incompatibility) (1-methyl-1H-indazol-6-yl)methanamine contains a primary amine group (–CH₂NH₂).

  • The Risk: Do not mix this waste with Bleach (Sodium Hypochlorite) or strong oxidizers.

  • The Mechanism:

    
    
    Chloramines are unstable, toxic, and can be explosive under certain conditions.
    
  • Operational Rule: Ensure your aqueous waste carboy does not contain bleach residue from biological decontamination.

2. The Indazole Ring (Nitrogen Rich)

  • The Risk: High nitrogen content makes the compound potentially energy-rich.

  • Operational Rule: Avoid mixing solid waste with strong acids (Nitric Acid) or heavy metal catalysts (Palladium/Platinum waste) in the same dry container, as this can increase the risk of catalytic decomposition or fire.

Emergency Spill Response

Scenario: You drop a 5g vial of powder on the floor.

  • Isolate: Alert nearby personnel. Demarcate the area.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, a N95 or P100 respirator is recommended to prevent inhalation.

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels (dampened with water) to suppress dust.

  • Cleanup: Scoop the damp towels and chemical into a plastic bag.

  • Decontamination: Wipe the surface with a mild soap/water solution.

    • Note: Do not use bleach (see Section 4).

  • Disposal: Label the bag as "Hazardous Waste: Debris containing (1-methyl-1H-indazol-6-yl)methanamine HCl" and follow Protocol A.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

  • PubChem. (2024). Compound Summary: 1-methyl-1H-indazol-6-amine (Free Base Analog). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。